molecular formula C2H6OS2 B082412 (Methanesulfinylsulfanyl)methane CAS No. 13882-12-7

(Methanesulfinylsulfanyl)methane

Cat. No.: B082412
CAS No.: 13882-12-7
M. Wt: 110.2 g/mol
InChI Key: RRGUMJYEQDVBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methyl methanesulfinothioate, also known as S-methylmethane thiosulfinic acid or dimethyl thiosulfinate, belongs to the class of organic compounds known as thiosulfinic acid esters. These are organic compounds containing an ester of thiosulfinic acid with the general structure RS(=S)OR' (R, R'=alkyl, aryl). S-Methyl methanesulfinothioate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, S-methyl methanesulfinothioate is primarily located in the cytoplasm. Outside of the human body, S-methyl methanesulfinothioate can be found in soft-necked garlic. This makes S-methyl methanesulfinothioate a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfinylsulfanylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OS2/c1-4-5(2)3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUMJYEQDVBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310808
Record name Methyl methanethiosulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13882-12-7
Record name Methyl methanethiosulfinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13882-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl methanethiosulfinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013882127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl methanethiosulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methanesulfinylsulfanyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-Methyl methanesulfinothioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biosynthesis of Methyl Methanethiosulfinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl methanethiosulfinate (MMTSI), an organosulfur compound with the chemical formula C₂H₆OS₂, is a molecule of significant interest due to its presence in various edible plants and its potential biological activities.[1][2] This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the chemical synthesis and biosynthesis of MMTSI. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the analytical methods for characterization. This document is designed to serve as a practical and authoritative resource, grounded in scientific literature, to facilitate further research and application of this versatile compound.

Introduction to Methyl Methanethiosulfinate (MMTSI)

Methyl methanethiosulfinate, also known as S-methyl methanesulfinothioate, is a reactive sulfur species characterized by a thiosulfinate functional group [S(O)-S].[2] It is recognized for its pungent, garlic-like odor and is a key contributor to the flavor profile of certain foods.[1] Beyond its role as a flavor agent, MMTSI is investigated for its potential antimicrobial and other biological properties.[1][3] It is an intermediate in the complex chemistry of organosulfur compounds found in nature, particularly within the Allium and Brassica genera.[2][4] Understanding its formation, both through laboratory synthesis and natural biosynthetic pathways, is crucial for harnessing its potential in various applications.

MMTSI is often discussed in conjunction with a related compound, S-methyl methanethiosulfonate (MMTSO). It is important to distinguish between the thiosulfinate (MMTSI) and the thiosulfonate (MMTSO). MMTSI is an intermediate that can undergo further disproportionation to form MMTSO.[4] This guide will focus primarily on the synthesis and biosynthesis of the thiosulfinate form.

Chemical Synthesis of Methyl Methanethiosulfinate

The chemical synthesis of thiosulfinates, including MMTSI, typically involves the controlled oxidation of their corresponding disulfides. This approach offers a direct and scalable route to obtaining the pure compound for research and development purposes.

Core Principle: Oxidation of Dimethyl Disulfide

The most common laboratory synthesis of MMTSI starts with dimethyl disulfide (DMDS). The core of the synthesis is the selective oxidation of one of the sulfur atoms in the disulfide bond to form the thiosulfinate.

  • Causality Behind Experimental Choices: The choice of an oxidizing agent is critical. A strong oxidizing agent can easily lead to the over-oxidation of the thiosulfinate to the corresponding thiosulfonate (MMTSO) or other byproducts. Therefore, milder and more selective oxidizing systems are preferred. A combination of hydrogen peroxide (H₂O₂) with a suitable catalyst, such as a cyclic seleninate ester, has been shown to be effective for this transformation.[5] The catalyst facilitates the oxygen transfer from H₂O₂ to the disulfide in a controlled manner.[5]

Experimental Protocol: Catalytic Oxidation of DMDS

This protocol is adapted from established methods for the oxidation of disulfides to thiosulfinates.[5]

Materials:

  • Dimethyl disulfide (DMDS)

  • Hydrogen peroxide (30% solution)

  • Cyclic seleninate ester catalyst (e.g., as described by Clennan et al.)

  • Acid catalyst (e.g., trifluoroacetic acid)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl disulfide in dichloromethane.

  • Catalyst Addition: Add the cyclic seleninate ester catalyst and a catalytic amount of acid to the solution.

  • Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the stirring solution. The temperature should be maintained to prevent over-oxidation.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl methanethiosulfinate.

Self-Validation and Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of MMTSI (110.2 g/mol ).[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretch of the thiosulfinate group.

Diagram of Chemical Synthesis Workflow

cluster_synthesis Chemical Synthesis cluster_analysis Characterization reagents Dimethyl Disulfide (DMDS) H₂O₂ Catalyst reaction Reaction Vessel Controlled Oxidation in DCM reagents->reaction 1. Add workup Quenching Extraction Drying reaction->workup 2. React & Quench purification Solvent Removal Column Chromatography workup->purification 3. Isolate Crude product {Pure MMTSI} purification->product 4. Purify analysis NMR Mass Spec IR Spec product->analysis 5. Verify Structure

Caption: Workflow for the chemical synthesis and characterization of MMTSI.

Biosynthesis of Methyl Methanethiosulfinate

In nature, MMTSI is formed enzymatically in certain plants, particularly those from the Brassica genus, such as Brussels sprouts and broccoli.[7][8] The biosynthesis is a defense mechanism, initiated in response to tissue damage.

Core Principle: Enzymatic Conversion of S-Methyl-L-Cysteine Sulfoxide (Methiin)

The biosynthetic pathway begins with the precursor molecule, S-methyl-L-cysteine sulfoxide (SMCSO), also known as methiin.[4]

  • Causality Behind the Pathway: When the plant tissue is damaged (e.g., by cutting or chewing), the enzyme alliinase (a cysteine sulfoxide lyase), which is typically sequestered in the plant's vacuoles, comes into contact with its substrate, SMCSO, located in the cytoplasm.[9] This enzymatic reaction cleaves the C-S bond in SMCSO, leading to the formation of highly reactive intermediates: methanesulfenic acid, pyruvate, and ammonia.[9] Two molecules of the unstable methanesulfenic acid then rapidly condense to form one molecule of methyl methanethiosulfinate (MMTSI).[7]

Diagram of MMTSI Biosynthesis

G cluster_plant_cell Plant Cell (e.g., Brassica) SMCSO S-Methyl-L-Cysteine Sulfoxide (SMCSO) MethanesulfenicAcid Methanesulfenic Acid (Unstable Intermediate) SMCSO->MethanesulfenicAcid enzymatic reaction Alliinase Alliinase Enzyme (in vacuole) Alliinase->MethanesulfenicAcid enzymatic reaction TissueDamage Tissue Damage (e.g., cutting) TissueDamage->Alliinase releases MMTSI Methyl Methanethiosulfinate (MMTSI) MethanesulfenicAcid->MMTSI 2x condensation

Sources

A Technical Guide to the Natural Occurrence of Dimethyl Thiosulfinate in Allium Species

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Allium, encompassing staples like garlic (A. sativum) and onion (A. cepa), is renowned for its unique flavor profile and therapeutic properties, largely attributed to a class of volatile organosulfur compounds known as thiosulfinates.[1] While allicin (diallyl thiosulfinate) is the most recognized of these compounds, a diverse array of related molecules exists, including dimethyl thiosulfinate (also known as methyl methanethiosulfinate). This guide provides an in-depth examination of the biosynthesis, chemical nature, and natural distribution of dimethyl thiosulfinate across various Allium species. It further details authoritative analytical methodologies for its extraction, identification, and quantification, and discusses its known biological activities, offering a comprehensive resource for professionals in phytochemical research and drug discovery.

Introduction: The Chemical Significance of Allium Thiosulfinates

The characteristic pungent aroma released upon crushing or slicing Allium vegetables is a direct result of a rapid enzymatic reaction.[2] Within the plant's intact cells, non-volatile, odorless amino acid derivatives, specifically S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are physically separated from the enzyme alliinase (E.C. 4.4.1.4).[2][3] The ACSOs are located in the cytoplasm, while alliinase is sequestered in the vacuoles.[2] Mechanical damage to the tissue disrupts these compartments, allowing the enzyme to catalyze the conversion of ACSOs into highly reactive sulfenic acids, which then spontaneously condense to form thiosulfinates.[2][3]

These thiosulfinates are the primary bioactive compounds responsible for many of the health benefits ascribed to Allium species, including antimicrobial, antithrombotic, and antioxidant effects.[4][5] The specific profile of thiosulfinates, including the relative abundance of allyl, methyl, and propyl groups, varies significantly between different Allium species, contributing to their distinct sensory and biological characteristics.[1] Dimethyl thiosulfinate, derived from the methyl precursor, is a key component of this complex chemical signature.

Biosynthesis of Dimethyl Thiosulfinate

The formation of dimethyl thiosulfinate is a specific outcome of the general thiosulfinate biosynthetic pathway, initiated by the precursor S-methyl-L-cysteine sulfoxide (MCSO), or methiin.[1][2]

Core Reaction: When the plant tissue is disrupted, alliinase acts on MCSO, cleaving the C-S bond to produce two key intermediates: pyruvic acid, ammonia, and methanesulfenic acid (CH₃SOH).[6] This highly unstable sulfenic acid intermediate then undergoes a rapid self-condensation reaction. Two molecules of methanesulfenic acid condense, eliminating one molecule of water to form the stable thiosulfinate, S-methyl methanethiosulfinate, commonly known as dimethyl thiosulfinate.[7]

// Nodes MCSO [label="S-Methyl-L-cysteine\nsulfoxide (MCSO)\n(in Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alliinase [label="Alliinase\n(in Vacuole)", fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Tissue Disruption\n(Cutting, Crushing)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"]; MSA [label="Methanesulfenic Acid\n(CH₃SOH)\n(Highly Reactive Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMTS [label="Dimethyl Thiosulfinate\n(CH₃S(O)SCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Pyruvic Acid + Ammonia", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MCSO -> Disruption [style=invis]; Alliinase -> Disruption [style=invis]; Disruption -> MSA [label=" Alliinase Catalysis"]; Disruption -> Byproducts [label=" Alliinase Catalysis"]; MSA -> DMTS [label="Condensation\n(-H₂O)"];

// Invisible edge for alignment edge[style=invis]; subgraph { rank=same; MCSO; Alliinase; } } enddot Caption: Biosynthesis of Dimethyl Thiosulfinate.

It is crucial to understand that in species containing multiple ACSO precursors, such as S-allyl-L-cysteine sulfoxide (alliin) and MCSO in garlic, hetero-coupling can occur.[2] This results in the formation of mixed thiosulfinates like S-allyl methanethiosulfinate (allyl methyl thiosulfinate). Therefore, the relative abundance of dimethyl thiosulfinate is directly dependent on the concentration of its specific precursor, MCSO, and the competitive formation of other thiosulfinates.

Natural Occurrence and Distribution

While all Allium plants contain methyl groups, the concentration of MCSO and consequently the yield of dimethyl thiosulfinate varies dramatically across species and even cultivars.[1] This variation is a key tool in chemotaxonomic studies.

  • High Occurrence: Chinese chive (A. tuberosum) is unique among commonly studied species for its preponderance of methyl-group thiosulfinates, making it a primary natural source of dimethyl thiosulfinate.[1]

  • Moderate to Low Occurrence: In garlic (A. sativum), the allyl group is overwhelmingly dominant.[1] Dimethyl thiosulfinate is present but typically constitutes only a small fraction (e.g., 1-2%) of the total thiosulfinates.[4] However, factors like climate can influence this ratio; garlic grown in warmer climates tends to produce more methyl thiosulfinates compared to that grown in cooler conditions.[1] A reduction in the synthesis of MCSO is believed to be a stress response in garlic grown in colder climates.[2]

  • Variable Occurrence in Onion and Relatives: In onion (A. cepa), scallion (A. fistulosum), shallot (A. ascalonicum), and leek (A. porrum), allyl groups are absent, and the primary thiosulfinates are formed from methyl and propyl precursors.[1] The methyl/propyl ratio varies among these species, directly impacting the potential yield of dimethyl thiosulfinate.[1]

Table 1: Comparative Abundance of Total Thiosulfinates in Allium Species

Allium SpeciesCommon NameAverage Total Thiosulfinates (µmol/g fresh weight)Typical Methyl Group Contribution
A. sativumGarlic15 - 36Low to Moderate
A. ursinumWild Garlic (Ramsoms)~21Moderate
A. ampeloprasumElephant Garlic3 - 5Moderate
A. tuberosumChinese Chive~2High (Preponderant)
A. cepaOnion (Yellow/Red)0.14 - 0.35Variable (vs. Propyl)
A. ascalonicumShallot~0.25Variable (vs. Propyl)
A. schoenoprasumChive~0.19Variable (vs. Propyl)
A. porrumLeek~0.15Variable (vs. Propyl)
A. fistulosumScallion~0.08Variable (vs. Propyl)
Source: Data compiled from Block et al. (1992) as cited in Benkeblia and Lanzotti (2007).[1][2]

Analytical Methodologies

The inherent instability of thiosulfinates necessitates precise and rapid analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identification, particularly of the more volatile decomposition products.[3][8]

Extraction Protocol

Rationale: The primary challenge in extraction is to efficiently solubilize the polar thiosulfinates while simultaneously and immediately inactivating the alliinase enzyme to prevent further chemical changes. A hydro-alcoholic solution is ideal for this purpose.[2]

Step-by-Step Protocol: Quenched Extraction for HPLC Analysis

  • Sample Preparation: Weigh 1.0 g of fresh Allium tissue (e.g., garlic clove, onion bulb) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

  • Homogenization: Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder.

  • Extraction: Immediately transfer the powder to a centrifuge tube containing 10 mL of a pre-chilled extraction solvent (e.g., 50:50 acetonitrile:water or methanol:water). The organic solvent denatures and precipitates the alliinase, effectively quenching the reaction.

  • Vortexing & Sonication: Vortex the mixture vigorously for 2 minutes. Follow with ultrasonication in a cold water bath for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.

  • Analysis: Analyze the sample immediately via HPLC to minimize degradation of the thiosulfinates.

// Nodes Start [label="Start: Fresh Allium Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Freeze [label="1. Flash-Freeze\n(Liquid Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grind [label="2. Homogenize\n(Cryogenic Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="3. Quenched Extraction\n(Acetonitrile/Water)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonicate [label="4. Vortex & Sonicate\n(Cold Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="5. Centrifuge\n(10,000 x g, 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="6. Filter Supernatant\n(0.22 µm Syringe Filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="7. Immediate HPLC Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Freeze; Freeze -> Grind; Grind -> Extract; Extract -> Sonicate; Sonicate -> Centrifuge; Centrifuge -> Filter; Filter -> Analyze; } enddot Caption: Workflow for Thiosulfinate Extraction.

HPLC Quantification

Rationale: Reversed-phase HPLC with UV detection is the most common and reliable method for separating and quantifying different thiosulfinates.[9] The chromophore in the thiosulfinate functional group allows for detection in the low UV range.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically required to resolve the various thiosulfinates.

    • Solvent A: Water (with 0.1% formic acid to improve peak shape).

    • Solvent B: Acetonitrile (or Methanol).

  • Gradient Program: Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of ~220 nm or 254 nm.[10]

  • Quantification: Based on an external standard curve prepared from a purified dimethyl thiosulfinate standard or a related, commercially available standard like allicin, with appropriate response factor correction.

Biological Activity and Drug Development Potential

Thiosulfinates exert their biological effects primarily through their reactivity with thiol (-SH) groups in proteins, such as the amino acid cysteine.[5] The electrophilic sulfur atom of the thiosulfinate bond readily reacts with nucleophilic thiolate ions, leading to protein modification and modulation of cellular function.[5]

While less studied than allicin, dimethyl thiosulfinate (often referred to as MMTS in biological literature) has demonstrated significant bioactivity:

  • Antimicrobial Properties: Dimethyl thiosulfinate has shown broad-spectrum antimicrobial activity.[5] Its efficacy against various bacteria and fungi highlights its potential as a natural preservative or therapeutic agent.[11]

  • Anti-oomycete Activity: It has been identified as a potent inhibitor of oomycetes like Phytophthora infestans, the causative agent of potato late blight disease.[12][13] This suggests applications in agriculture as a natural fungicide.

  • Toxicity Considerations: It is important to note that dimethyl thiosulfinate also exhibits non-negligible toxicity towards a range of non-target organisms, including bacteria, nematodes, and plants, which must be considered in its development for field applications.[12][13]

The potent and broad bioactivity of dimethyl thiosulfinate makes it an interesting lead compound for drug development.[5] Its small, simple structure is amenable to synthetic modification to enhance potency against specific targets while potentially reducing off-target toxicity.

Conclusion and Future Perspectives

Dimethyl thiosulfinate is an integral, albeit often minor, component of the complex chemical arsenal of Allium species. Its biosynthesis from S-methyl-L-cysteine sulfoxide is a fundamental process that contributes to the unique chemical fingerprint of species like Chinese chives, garlic, and onions. Understanding its natural distribution and the factors influencing its concentration is vital for chemotaxonomy, food science, and natural product discovery.

For drug development professionals, dimethyl thiosulfinate represents a promising, naturally-derived scaffold. Future research should focus on elucidating its specific molecular targets, exploring its synergistic effects with other phytochemicals, and synthesizing novel analogs with improved therapeutic indices. Continued advancements in analytical chemistry will further enable the precise profiling of this and other labile sulfur compounds, unlocking the full potential of Allium chemistry for human health and agriculture.

References

  • Benkeblia, N., & Lanzotti, V. (2007). Allium thiosulfinates: Chemistry, biological properties and their potential utilization in food preservation. Food, 1(2), 193-201. [Link]

  • Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2020). Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus. Foods, 9(11), 1581. [Link]

  • Lanzotti, V. (2006). The analysis of onion and garlic. Journal of Chromatography A, 1112(1-2), 3-22. [Link]

  • Olech, Z., & Zaborska, W. (2012). A Spectrophotometric Assay for Total Garlic Thiosulfinates Content. Kinetic Aspects of Reaction with Chromogenic Thiols. Polish Journal of Food and Nutrition Sciences, 62(1), 23-29. [Link]

  • Rusu, T., Vlase, L., Gheldiu, A. M., & Oniga, I. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(3), 371-377. [Link]

  • Wallock-Richards, D., Doherty, C. J., Doherty, M., Clarke, D. J., & Govan, J. (2014). An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. Molecules, 19(11), 18055-18082. [Link]

  • Benkeblia, N. (2007). Allium Thiosulfinates: Chemistry, Biological Properties and their Potential Utilization in Food Preservation. Global Science Books. [Link]

  • Block, E., Naganathan, S., Putman, D., & Zhao, S. H. (1992). Allium chemistry: HPLC analysis of thiosulfinates from onion, garlic, wild garlic (ramsoms), leek, scallion, shallot, elephant (great-headed) garlic, chive, and Chinese chive. Uniquely high allyl to methyl ratios in some garlic samples. Journal of Agricultural and Food Chemistry, 40(12), 2418-2430. [Link]

  • Cordovez, V., Carrion, V. J., Et-Tubu, S., de Jager, V., & Raaijmakers, J. M. (2020). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? Pathogens, 9(6), 496. [Link]

  • Kubec, R., Drhova, V., & Velisek, J. (2000). Cysteine Sulfoxides and Alliinase Activity of Some Allium Species. Journal of Agricultural and Food Chemistry, 48(8), 3520-3525. [Link]

  • Shang, A., Cao, S., Xu, X., Gan, R., Tang, G., Kuang, R., ... & Li, H. (2019). Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). Foods, 8(7), 246. [Link]

  • Arnault, I., & Auger, J. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Chromatography A, 1463, 1-22. [Link]

  • Kubec, R., Drhova, V., & Velisek, J. (2000). Cysteine sulfoxides and alliinase activity of some Allium species. Journal of Agricultural and Food Chemistry, 48(8), 3520-3525. [Link]

  • Kubec, R., Drhova, V., & Velisek, J. (2000). Cysteine Sulfoxides and Alliinase Activity of Some Allium Species. ResearchGate. [Link]

  • Richards, D. W., Gaysin, A., & Melander, C. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences, 24(10), 8617. [Link]

  • Rusu, T., Vlase, L., Gheldiu, A. M., & Oniga, I. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. ResearchGate. [Link]

  • Hori, M., & Shiojiri, T. (2021). Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. Journal of Natural Medicines, 75(3), 634-641. [Link]

  • Çelik, S. E., & Çelik, S. (2024). Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography-ultraviolet detection. Turkish Journal of Chemistry, 48(2), 346-357. [Link]

  • Cordovez, V., Carrion, V. J., Et-Tubu, S., de Jager, V., & Raaijmakers, J. M. (2020). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? Pathogens, 9(6), 496. [Link]

  • Bhatt, P., & Kushwaha, R. (2014). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. International Journal of Green Pharmacy, 8(3), 170-175. [Link]

  • Imai, J., & Ide, N. (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S‑allyl‑l‑cysteine sulfoxide (Review). Experimental and Therapeutic Medicine, 19(2), 1547-1552. [Link]

  • Gnanavel, V., & Mary, M. A. (2017). Analysis of bioactive compounds in methanol extract of Aplotaxis auriculata rhizome using GC-MS. Journal of Pharmacognosy and Phytochemistry, 6(3), 20-23. [Link]

  • Kubec, R., & Musah, R. A. (2011). Studies of a Novel Cysteine Sulfoxide Lyase from Petiveria alliacea: The First Heteromeric Alliinase. Phytochemistry, 72(1), 59-67. [Link]

  • García-Giménez, J. L., Mena-Mollá, S., Olaso-Gonzalez, G., Monsalve, M., & Pallardó, F. V. (2023). Thiosulfinate-Enriched Allium sativum Extract Exhibits Differential Effects between Healthy and Sepsis Patients: The Implication of HIF-1α. Antioxidants, 12(4), 819. [Link]

  • González-Fandos, E., Santos, J. A., & García-López, M. L. (2018). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Foods, 7(12), 199. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of (Methanesulfinylsulfanyl)methane in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Methanesulfinylsulfanyl)methane, also known as S-methyl methanethiosulfinate (MMTSI), is a reactive organosulfur compound originating from the enzymatic degradation of S-methyl-L-cysteine sulfoxide (SMCSO) in Allium and Brassica vegetables.[1] While structurally simpler than allicin, the principal thiosulfinate from garlic, MMTSI shares a core bio-reactive moiety—the thiosulfinate group (-S(O)-S-)—which dictates its mechanism of action. This guide elucidates that the primary biological mechanism of MMTSI is not direct antioxidant activity, but rather its function as a potent electrophile. Its reactivity with biological thiols, such as cysteine residues in proteins, is the foundational event that triggers a cascade of downstream cellular effects. The principal and most studied consequence of this reactivity is the activation of the Keap1-Nrf2 signaling pathway, which leads to the transcription of a battery of cytoprotective and antioxidant enzymes. This indirect antioxidant and detoxification response, coupled with its ability to disrupt microbial thiol-redox homeostasis, defines its therapeutic potential.

Introduction: The Chemical Biology of Organosulfur Thiosulfinates

Organosulfur compounds from edible plants, particularly those from the Allium (e.g., garlic, onion) and Brassica (e.g., broccoli, cabbage) genera, are of significant interest in drug discovery for their diverse health benefits.[1] These benefits are largely attributed to a class of reactive metabolites known as thiosulfinates.[2] Upon tissue damage, such as crushing or chewing, compartmentalized precursors like S-alk(en)yl-L-cysteine-S-oxides are acted upon by the enzyme alliinase, leading to the formation of highly reactive sulfenic acids. These intermediates rapidly condense to form thiosulfinates.

This compound (MMTSI) is a prominent thiosulfinate derived from the precursor S-methyl-L-cysteine sulfoxide (SMCSO).[1] Unlike its more famous analogue, allicin (diallyl thiosulfinate), MMTSI is a symmetric thiosulfinate with methyl groups. Its biological activity is intrinsically linked to the chemical properties of the thiosulfinate functional group, which acts as a potent electrophile in biological systems.

Physicochemical Properties and Bio-reactivity of this compound

The key to understanding MMTSI's mechanism of action lies in its chemical structure:

Chemical Structure: CH₃-S(O)-S-CH₃

The sulfur atom bonded to oxygen is electron-deficient, making it a prime target for nucleophilic attack. In biological systems, the most abundant and reactive nucleophiles are thiol (sulfhydryl) groups (-SH), found in the amino acid cysteine and the master antioxidant glutathione (GSH). The reaction between a thiosulfinate and a biological thiol is known as S-thiolation . This covalent interaction is the primary molecular initiating event for the majority of MMTSI's observed biological effects.

Core Mechanisms of Action
3.1 Primary Molecular Interaction: Covalent Modification of Biological Thiols

The central mechanism of MMTSI is its reaction with low-molecular-weight thiols (like GSH) and cysteine residues within proteins. This reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on one of the sulfur atoms of the thiosulfinate group.

This interaction has two immediate consequences:

  • Depletion of Intracellular Glutathione: MMTSI rapidly reacts with GSH, the cell's primary non-protein thiol buffer, leading to a state of mild oxidative stress.

  • Modification of Protein Cysteines: MMTSI can directly modify reactive cysteine residues on various proteins, altering their structure and function. This is particularly important for proteins that act as cellular sensors for oxidative stress, such as Keap1.

3.2 Indirect Antioxidant & Cytoprotective Effects: Activation of the Keap1-Nrf2 Signaling Pathway

The most significant outcome of MMTSI's thiol-reactivity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant and detoxification responses. This is considered an indirect antioxidant mechanism.

Mechanism of Nrf2 Activation:

  • Basal State: Under normal conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by binding to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 contains several highly reactive cysteine residues that act as sensors for cellular stress. It also functions as an adapter for an E3 ubiquitin ligase complex, which constantly targets Nrf2 for proteasomal degradation.

  • Electrophilic Challenge: MMTSI, acting as an electrophile, covalently modifies the sensor cysteines on Keap1.

  • Conformational Change and Nrf2 Release: This S-thiolation induces a conformational change in Keap1, disrupting its ability to bind Nrf2 and target it for degradation.

  • Nuclear Translocation & Gene Transcription: Stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins. This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of over 200 cytoprotective genes.

  • Upregulation of Protective Proteins: This binding initiates the transcription of Phase II detoxification enzymes, antioxidant proteins, and proteins involved in glutathione homeostasis, including:

    • NAD(P)H:quinone oxidoreductase 1 (NQO1)

    • Heme oxygenase-1 (HO-1)

    • Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

    • Glutathione S-transferases (GSTs).

The diagram below illustrates this critical signaling pathway.

Nrf2_Activation_by_MMTSI cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMTSI This compound (MMTSI) Keap1 Keap1 (Cys-SH) MMTSI->Keap1 S-thiolation (Covalent Modification) Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binding Genes Cytoprotective Genes (NQO1, HO-1, GCL, etc.) ARE->Genes Transcription caption Fig 1. Mechanism of Nrf2 activation by MMTSI.

Fig 1. Mechanism of Nrf2 activation by MMTSI.
3.3 Antimicrobial Activity: Disruption of Microbial Thiol-Redox Homeostasis

The antimicrobial properties of thiosulfinates like MMTSI stem from the same thiol-reactive mechanism.[2] In microorganisms, this reactivity leads to:

  • Enzyme Inactivation: Critical enzymes that rely on cysteine residues in their active sites for catalytic activity can be irreversibly inhibited by MMTSI.

  • Disruption of Redox Balance: The microbial glutathione pool and other thiol-based redox systems are crucial for survival. MMTSI depletes these resources, leading to overwhelming oxidative stress and cell death.

This broad mechanism accounts for the activity of thiosulfinates against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Quantitative Bioactivity Profile: A Comparative Analysis
FeatureThis compound (MMTSI)Allicin (Diallyl Thiosulfinate)
Primary Mechanism Thiol-reactive electrophileThiol-reactive electrophile
Nrf2 Activation Inferred to be a potent activator via Keap1 modification.Demonstrated activator of the Nrf2 pathway.[2]
Antimicrobial Spectrum Described as having significant antimicrobial properties.[2]Broad spectrum against bacteria and fungi, with MICs often in the low µg/mL range.[3]
Key Precursor S-methyl-L-cysteine sulfoxide (SMCSO)S-allyl-L-cysteine sulfoxide (Alliin)
Natural Source Brassica (e.g., Cabbage), Allium spp.[1]Allium sativum (Garlic)
Relative Stability Generally more stable than allicin.[2]Highly unstable, especially with heat.[2]
Methodologies for Mechanistic Elucidation

To validate the proposed mechanisms of action for MMTSI or similar electrophilic compounds, a series of well-defined experimental protocols are required. The following provides step-by-step, self-validating methodologies for key assays.

5.1 Protocol: Cellular Nrf2 Activation Reporter Assay

This assay quantifies the ability of a compound to activate the Nrf2 signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.

Causality: An increase in luciferase activity is a direct measure of ARE-dependent gene transcription, which is the final output of the Nrf2 pathway. This provides strong evidence that the compound activates this specific cytoprotective system.

Nrf2_Assay_Workflow start Start: Seed ARE-Luciferase Reporter Cells in 96-well plate step1 Step 1: Cell Culture Incubate cells (e.g., HepG2-ARE) for 24h to allow adherence. start->step1 step2 Step 2: Compound Treatment Treat cells with MMTSI (dose-response), Vehicle Control (e.g., DMSO), and Positive Control (e.g., Sulforaphane). step1->step2 step3 Step 3: Incubation Incubate for 16-24 hours to allow for transcription and translation of luciferase. step2->step3 step4 Step 4: Cell Lysis & Reagent Addition Lyse cells and add luciferase substrate (e.g., luciferin). step3->step4 step5 Step 5: Signal Detection Measure luminescence using a plate-reading luminometer. step4->step5 end End: Data Analysis Calculate Fold Induction over Vehicle Control. step5->end caption Fig 2. Experimental workflow for Nrf2 Luciferase Reporter Assay.

Fig 2. Experimental workflow for Nrf2 Luciferase Reporter Assay.

Methodology:

  • Cell Seeding: Seed HepG2-ARE cells (human liver cells stably transfected with an ARE-luciferase reporter construct) into a white, clear-bottom 96-well plate at a density of ~10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of MMTSI in appropriate cell culture medium. Typical concentration ranges for initial screening are 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the MMTSI dilutions. Include the following essential controls:

    • Vehicle Control: Medium with the same concentration of solvent (e.g., DMSO) used to dissolve MMTSI. This represents the baseline (1-fold induction).

    • Positive Control: A known Nrf2 activator, such as sulforaphane (~5 µM), to validate that the cell system is responsive.

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase reagent (e.g., ONE-Glo™) to room temperature.

    • Add a volume of luciferase reagent equal to the culture medium volume in each well (e.g., 100 µL).

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate luminometer.

  • Data Analysis: Normalize the raw luminescence units (RLU) of MMTSI-treated wells to the average RLU of the vehicle control wells to determine the "Fold Induction." Plot Fold Induction vs. MMTSI concentration to generate a dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

5.2 Protocol: Quantification of Intracellular Glutathione (GSH) Depletion

This assay measures the level of free thiols, primarily GSH, in cells after exposure to MMTSI. A decrease in GSH is direct evidence of the compound's thiol reactivity.

Causality: Ellman's reagent (DTNB) reacts specifically with free thiol groups to produce a colored product. A reduction in this signal in MMTSI-treated cells compared to controls directly demonstrates that the compound has consumed the intracellular pool of free thiols, confirming its primary molecular interaction.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, HepG2) in a 6-well plate. Grow to ~80-90% confluency. Treat with MMTSI (at a concentration known to activate Nrf2, e.g., 10-50 µM), a vehicle control, and a positive control for GSH depletion (e.g., BSO) for a short duration (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into an appropriate lysis buffer that preserves thiols.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) for normalization purposes.

  • GSH Assay (Ellman's Reagent - DTNB):

    • Prepare a GSH standard curve (e.g., 0-100 µM) in lysis buffer.

    • In a 96-well plate, add 50 µL of each cell lysate supernatant and 50 µL of each GSH standard.

    • Add 100 µL of a reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and GSH reductase.

    • Add NADPH to initiate the reaction. The reductase recycles the oxidized glutathione (GSSG) back to GSH, allowing for measurement of the total glutathione pool.

    • Incubate for 15 minutes at room temperature.

  • Measurement: Read the absorbance at 405-415 nm.

  • Data Analysis: Calculate the GSH concentration in each sample using the standard curve. Normalize the GSH concentration to the total protein concentration for each sample (e.g., nmol GSH / mg protein). Compare the normalized GSH levels in MMTSI-treated cells to the vehicle control.

5.3 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of MMTSI that prevents the visible growth of a specific microorganism.

Causality: This is a functional assay that directly measures the antimicrobial effect. By identifying the minimum concentration needed for inhibition, it quantifies the potency of the compound against different microbes.

Methodology:

  • Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., E. coli, S. aureus) into appropriate broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Dilute the culture to a standardized concentration (~5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of MMTSI in the broth. The final volume in each well should be 100 µL.

  • Controls:

    • Positive Control: A well with a known antibiotic (e.g., ampicillin) to ensure the bacteria are susceptible.

    • Negative (Growth) Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth to check for contamination.

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of MMTSI in which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Conclusion and Future Directions

The mechanism of action of this compound is fundamentally rooted in its chemistry as a thiol-reactive electrophile. Its biological effects are not those of a classical chain-breaking antioxidant but are instead mediated by the covalent modification of cellular thiols. This primary interaction leads to the activation of the Nrf2 cytoprotective pathway, providing an indirect but powerful antioxidant and detoxification response, and simultaneously underlies its broad-spectrum antimicrobial activity. For drug development professionals, MMTSI represents a valuable lead compound. Its relatively simple structure and potent ability to modulate the Keap1-Nrf2 axis make it an attractive scaffold for designing novel therapeutics for diseases rooted in oxidative stress and inflammation. Future research should focus on obtaining precise quantitative data (EC₅₀, MIC) for the pure compound and exploring its pharmacokinetic and pharmacodynamic properties in vivo to fully realize its therapeutic potential.

References
  • University of Cambridge. (2025). Methyl Methanethiosulfonate, the Main Human Metabolite of S-L-Cysteine Sulfoxide from Broccoli, Has Anticancer Properties in Prostate Cancer Cells. Molecular Nutrition & Food Research.
  • Gruhlke, M. C. H., et al. (2018). A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin. Scientific Reports. [Link]

  • Petri, L., et al. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95200, Methyl methanethiosulfinate. [Link]

  • Borrego-Sánchez, A., et al. (2025). Biomolecular Insights Into the Antifungal Activity of Allium Species Constituents: From Mechanisms to Applications. Briefings in Functional Genomics. [Link]

  • ResearchGate. (2019). Comparison of whole garlic cloves and crushed garlic of the same weight.... [Link]

  • ResearchGate. (2022). Minimum Bactericidal Concentration (MBC) of PTS and PTSO against target bacteria. [Link]

  • Spandidos Publications. (2019). Volatile compounds of fresh and processed garlic (Review). [Link]

  • Taylor & Francis Online. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. [Link]

  • Figshare. (2017). SUPPLEMENTARY MATERIAL. [Link]

Sources

Physical and chemical properties of (Methanesulfinylsulfanyl)methane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Methanesulfinylsulfanyl)methane: Properties, Synthesis, and Applications

Introduction

This compound, also known as methyl methanethiosulfinate, is an organosulfur compound that holds significant interest for researchers in organic synthesis and drug discovery.[1] As a key reactive intermediate and a naturally occurring molecule, a thorough understanding of its physical and chemical properties is crucial for its effective application. This guide provides a comprehensive overview of this compound, detailing its structure, properties, synthesis, reactivity, and handling, tailored for scientists and professionals in the chemical and pharmaceutical fields.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers
  • Systematic Name: this compound[2]

  • Common Synonyms: Methyl methanethiosulfinate, S-Methyl methanethiosulfinate, Dimethyl thiosulfinate[2][3]

  • CAS Number: 13882-12-7[3]

  • Molecular Formula: C₂H₆OS₂[2]

  • Molecular Weight: 110.20 g/mol [3]

  • InChI Key: RRGUMJYEQDVBFP-UHFFFAOYSA-N[2]

Molecular Structure

This compound features a disulfide bond with one of the sulfur atoms being oxidized to a sulfoxide. This structure is key to its reactivity.

Caption: 2D structure of this compound.

Physical Properties

Tabulated Physical Data
PropertyValueSource
Molecular Weight 110.20 g/mol PubChem[3]
Boiling Point 121.2°C (estimated)ChemicalBook[4]
Density 1.160 g/cm³ (estimated)ChemicalBook[4]
Refractive Index 1.5700 (estimated)ChemicalBook[4]
LogP -0.300 (estimated)ChemicalBook[4]
Appearance and Solubility

This compound is a colorless to pale yellow liquid with a characteristic pungent, garlic- or onion-like odor due to its sulfur content.[1] It is soluble in organic solvents and has limited solubility in water.[1]

Chemical Properties and Reactivity

Synthesis of this compound

A convenient method for the preparation of S-Methyl Methanethiosulfonate (MMTS) involves the reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride.[5]

Experimental Protocol: Synthesis from DMSO [5]

  • Reaction Setup: A three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and an addition funnel. The system is connected to a bubbler.

  • Initial Reagents: The flask is charged with DMSO (1.0 mol) and acetonitrile. The mixture is cooled to below -15°C using a dry ice/acetone bath.

  • Addition of Oxalyl Chloride: A solution of oxalyl chloride (0.2 mol) in acetonitrile is added dropwise to the cooled DMSO solution, maintaining the internal temperature below -10°C. Gas evolution will be observed.

  • Reaction Progression: After the addition is complete, the reaction is stirred for an additional 10 minutes at -20°C.

  • Workup: The cooling bath is removed, and the reaction is allowed to warm to room temperature. Methanol is added to quench the reaction and trap byproducts.

  • Purification: The product is purified by vacuum distillation.

Causality Behind Experimental Choices:

  • The low temperature is crucial to control the exothermic reaction between DMSO and oxalyl chloride and to prevent unwanted side reactions.

  • Acetonitrile is used as a solvent due to its suitable boiling point and its ability to dissolve the reactants.

  • The addition of methanol helps to trap formaldehyde, a byproduct, which simplifies the purification process.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with DMSO and Acetonitrile B Cool to < -15°C A->B C Dropwise addition of Oxalyl Chloride in Acetonitrile B->C D Maintain Temp < -10°C C->D E Stir for 10 min at -20°C D->E F Warm to Room Temp E->F G Add Methanol F->G H Vacuum Distillation G->H

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

This compound is noted for its reactivity, particularly towards nucleophiles.[1] The sulfur-sulfur bond is susceptible to cleavage, making it a useful reagent in organic synthesis. It can act as a sulfenylating agent, introducing a methylthio group (-SMe) to various substrates.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. While detailed spectra are best obtained from dedicated databases, some general characteristics can be noted:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would show signals corresponding to the two distinct methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the S=O stretch.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool in several areas:

  • Organic Synthesis: It serves as a precursor for the synthesis of other sulfur-containing compounds, such as thiols and thioesters.[6]

  • Flavor and Fragrance Industry: Its characteristic odor contributes to the aroma profile of certain foods.[1]

  • Biological Activity: As a naturally occurring compound in some Allium species, it is investigated for potential antimicrobial and other biological properties.[1][3] The study of such organosulfur compounds is relevant in drug discovery, where they can serve as scaffolds or pharmacophores.

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance.

  • GHS Classification:

    • H301: Toxic if swallowed[3]

    • H311: Toxic in contact with skin[3]

    • H331: Toxic if inhaled[3]

Handling and Storage Recommendations

Due to its toxicity, strict safety precautions are necessary when handling this compound.[1]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95200, Methyl methanethiosulfinate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 297, Methane. [Link]

  • ChemBK. (methyldisulfanyl)methane. [Link]

  • Cheméo. Chemical Properties of Methane, (methylsulfinyl)(methylthio)- (CAS 33577-16-1). [Link]

  • Wikipedia. Methane. [Link]

  • Britannica. Methane | Definition, Properties, Uses, & Facts. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]

  • MDPI. Optical Methods of Methane Detection. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21411153, (Methanesulfinyl)(methanesulfonyl)methane. [Link]

  • Research Core Facilities. MATERIAL SAFETY DATA SHEET. [Link]

  • Unknown Source. MATERIAL SAFETY DATA SHEET. [Link]

  • Wikipedia. Methanethiol. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]

  • Spectroscopy Online. Detecting Methane Emissions: How Spectroscopy is Contributing to Sustainability Efforts. [Link]

  • Miller Welding Supply & Industrial Gases. Methane CH4 Safety Data Sheet SDS P4618. [Link]

  • ResearchGate. The methane absorption spectrum near 1.73 µm (5695-5850 cm −1 ): Empirical line lists at 80 K and 296 K and rovibrational assignments. [Link]

  • OSTI.gov. SYNTHESIS OF METHANE FROM BIO SYNGAS IN A FIXED BED REACTOR. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18757404, Methylsulfinylmethane sulfate. [Link]

  • CO Meeting Organizer. Laser Absorption Spectroscopy of Methane, Ethane and Methyl Mercaptan at The Cedars, a Mars Analog Site. [Link]

  • ResearchGate. Transformation of dimethyl Sulfoxide into bis(methylsulfanyl)methane. [Link]

  • Royal Society of Chemistry. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]

Sources

A Spectroscopic Guide to Methyl Methanethiosulfinate for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for methyl methanethiosulfinate (C₂H₆OS₂), a key organosulfur compound of interest in flavor chemistry, natural products research, and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Chemical Identity of Methyl Methanethiosulfinate

Methyl methanethiosulfinate, with the CAS number 13882-12-7, is a reactive sulfur species characterized by a thiosulfinate functional group (-S(O)-S-).[1][2][3] It is a colorless to pale yellow liquid with a characteristic pungent, garlic- or onion-like odor.[3] This compound is found naturally in some plants of the Allium genus and is a metabolite of S-methyl cysteine sulfoxide.[4] Its unique chemical properties and potential biological activities, including antimicrobial effects, make it a molecule of significant interest.[3]

A precise understanding of its spectroscopic signature is paramount for its unambiguous identification, whether in complex natural extracts or as a synthetic product. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure of methyl methanethiosulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For methyl methanethiosulfinate, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopy: Proton Environments

While a publicly available, high-resolution ¹H NMR spectrum for methyl methanethiosulfinate is not readily found in the searched literature, we can predict the expected spectrum based on its chemical structure and data from analogous compounds. The molecule possesses two distinct methyl groups, one attached to the sulfinyl sulfur and the other to the thio sulfur.

  • CH₃-S(O)-: This methyl group is adjacent to the more electronegative sulfinyl group, which will deshield the protons, causing them to resonate at a higher chemical shift (further downfield).

  • CH₃-S-: This methyl group is attached to the less electronegative thio sulfur, and its protons will therefore be more shielded, resonating at a lower chemical shift (further upfield).

Given the absence of adjacent protons, both signals are expected to appear as sharp singlets.

G cluster_structure Methyl Methanethiosulfinate Structure cluster_prediction Predicted ¹H NMR Signals CH3_SO CH₃ S_O S=O CH3_SO->S_O signals ~2.5-3.0 ppm (s, 3H) ~2.2-2.7 ppm (s, 3H) CH3_SO->signals:f0 deshielded S S S_O->S CH3_S CH₃ S->CH3_S CH3_S->signals:f1 shielded

Caption: Predicted ¹H NMR signals for methyl methanethiosulfinate.

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum of methyl methanethiosulfinate is expected to show two distinct signals, corresponding to the two non-equivalent methyl carbons. Similar to the proton NMR, the carbon attached to the sulfinyl group will be more deshielded and appear at a higher chemical shift. A reference for the ¹³C NMR spectrum of methyl methanethiosulfinate can be found in the Journal of Organic Chemistry.[4]

Table 1: Summary of Predicted NMR Data for Methyl Methanethiosulfinate

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.5 - 3.0SingletCH₃-S(O)-
¹H~2.2 - 2.7SingletCH₃-S-
¹³CHigher δ-CH₃-S(O)-
¹³CLower δ-CH₃-S-

Infrared (IR) Spectroscopy: Functional Group Analysis

  • S=O Stretch: The most prominent and diagnostic peak in the IR spectrum of a thiosulfinate is the strong absorption due to the S=O stretching vibration. This typically appears in the range of 1080-1110 cm⁻¹.

  • S-S Stretch: The disulfide bond stretch is generally weak and can be difficult to observe, typically appearing in the range of 400-500 cm⁻¹.

  • C-H Stretch: The stretching vibrations of the methyl C-H bonds will be observed in the region of 2900-3000 cm⁻¹.

  • C-H Bend: The bending vibrations of the methyl groups will appear around 1375-1450 cm⁻¹.

G Molecule Methyl Methanethiosulfinate FunctionalGroups Key Functional Groups Molecule->FunctionalGroups SO_Stretch S=O Stretch (1080-1110 cm⁻¹) FunctionalGroups->SO_Stretch SS_Stretch S-S Stretch (400-500 cm⁻¹) FunctionalGroups->SS_Stretch CH_Stretch C-H Stretch (2900-3000 cm⁻¹) FunctionalGroups->CH_Stretch CH_Bend C-H Bend (1375-1450 cm⁻¹) FunctionalGroups->CH_Bend

Caption: Predicted characteristic IR absorptions for methyl methanethiosulfinate.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of methyl methanethiosulfinate is available and well-characterized.[1][4]

The molecular formula of methyl methanethiosulfinate is C₂H₆OS₂, giving it a molecular weight of approximately 110.2 g/mol .[4] The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 110.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for thiosulfinates involve cleavage of the S-S and C-S bonds.

Table 2: Major Ions in the Mass Spectrum of Methyl Methanethiosulfinate

m/zRelative IntensityProposed Fragment
110Present[CH₃S(O)SCH₃]⁺ (Molecular Ion)
64High[CH₃S(O)]⁺ or [S₂]⁺
47High[CH₃S]⁺

G M_ion [CH₃S(O)SCH₃]⁺ m/z = 110 frag1 [CH₃S(O)]⁺ m/z = 64 M_ion->frag1 α-cleavage frag2 [CH₃S]⁺ m/z = 47 M_ion->frag2 α-cleavage loss1 - •SCH₃ loss2 - •S(O)CH₃

Caption: Proposed major fragmentation pathways for methyl methanethiosulfinate.

Experimental Protocols

Synthesis of Methyl Methanethiosulfinate

A common laboratory-scale synthesis of thiosulfinates involves the controlled oxidation of the corresponding disulfide.

Step-by-Step Methodology:

  • Dissolution: Dissolve dimethyl disulfide in a suitable solvent such as dichloromethane or chloroform.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Oxidation: Slowly add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the cooled solution with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the desired product and avoid over-oxidation to the thiosulfonate.

  • Workup: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. Dissolve the purified sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • IR Spectroscopy: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Mass Spectrometry: Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of methyl methanethiosulfinate. While experimental ¹H NMR and IR spectra are not widely published, the predicted data, in conjunction with the definitive mass spectrometry fragmentation pattern, offer a robust framework for researchers. The provided synthesis and analysis protocols serve as a practical starting point for the preparation and characterization of this important organosulfur compound.

References

  • PubChem. Methyl methanethiosulfinate. [Link]

  • NIST. S-Methyl methanethiosulfinate. [Link]

  • Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of (Methanesulfinylsulfanyl)methane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of (Methanesulfinylsulfanyl)methane

This compound, more commonly known as dimethyl disulfide (DMDS), is a volatile organic sulfur compound with the chemical formula CH₃SSCH₃. It is characterized by a distinct garlic-like odor and is a naturally occurring compound emitted by various plants, bacteria, and fungi.[1] In industrial settings, DMDS is utilized as a soil fumigant, a sulfiding agent in refineries, and in the manufacturing of pesticides.[1][2]

Given its prevalence in both natural and industrial environments, as well as its potential impact on food aroma, environmental quality, and industrial processes, the accurate quantification of DMDS is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the analytical methodologies for the precise and reliable quantification of DMDS in various matrices. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and offer insights gleaned from field experience to ensure robust and reproducible results.

Physicochemical Properties of Dimethyl Disulfide

A thorough understanding of the physicochemical properties of DMDS is fundamental to developing effective analytical methods.

PropertyValueReference
Molecular Formula C₂H₆S₂[1]
Molar Mass 94.19 g/mol [1]
Boiling Point 109-110 °C[1]
Melting Point -85 °C[1]
Vapor Pressure 3.8 kPa (at 25 °C)[1]
Water Solubility 2.5 g/L (at 20 °C)[1]
Appearance Colorless to yellowish liquid[1]
Odor Unpleasant, garlic-like[1]

The high volatility and distinct chemical nature of DMDS necessitate specific considerations in sample collection, preparation, and analysis to prevent analyte loss and ensure accurate quantification.

Core Analytical Strategy: Gas Chromatography

Gas chromatography (GC) stands as the cornerstone for the analysis of volatile compounds like DMDS. Its ability to separate complex mixtures of volatile substances with high resolution makes it the ideal platform for DMDS quantification. The choice of detector coupled with the GC system is critical and is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

Choosing the Right Detector: A Comparative Overview

The selection of a suitable detector is a critical decision in method development. Here, we compare the most common detectors used for DMDS analysis:

DetectorPrincipleSelectivity for SulfurSensitivityCommon Applications
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High (with Selected Ion Monitoring)Very High (pg to fg range)Broad applicability, including complex matrices like soil, food, and biological samples.[3]
Flame Photometric Detector (FPD) Emission of light from sulfur compounds in a hydrogen-rich flame.HighHigh (ppb range)Environmental monitoring (air, water) and analysis of beverages.[4][5]
Pulsed Flame Photometric Detector (PFPD) Pulsed flame enhances sensitivity and reduces quenching effects.Very HighVery High (sub-ppb range)Trace level analysis in petrochemicals and environmental samples.
Flame Ionization Detector (FID) Ionization of organic compounds in a hydrogen flame.Low (responds to most organic compounds)HighGeneral purpose, suitable for samples where DMDS is a major component and interferences are minimal.[6]
Sulfur Chemiluminescence Detector (SCD) Chemiluminescent reaction of sulfur compounds with ozone.Extremely HighVery High (ppb to ppt range)Demanding applications requiring high selectivity and sensitivity for sulfur compounds.

Expert Insight: For routine analysis in complex matrices where high selectivity is paramount, GC-MS is often the method of choice due to its ability to provide structural confirmation. For applications demanding high sensitivity to sulfur compounds specifically, FPD, PFPD, and SCD are superior choices.

Application Protocol 1: Quantification of DMDS in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the quantification of DMDS residues in soil, a common application in environmental monitoring and agricultural research.

Rationale and Experimental Design

The volatility of DMDS necessitates a sample preparation method that minimizes analyte loss. This protocol utilizes a robust solvent extraction method followed by direct injection into the GC-MS system. Dichloromethane is an effective extraction solvent for DMDS from soil matrices.[3]

GCMS_Soil_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Soil Sample Collection Homogenize Homogenization Sample->Homogenize Weigh Weighing (5g) Homogenize->Weigh Extract Solvent Extraction (Dichloromethane) Weigh->Extract Filter Filtration (0.22 µm) Extract->Filter Inject GC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Workflow for DMDS analysis in soil by GC-MS.

Materials and Reagents
  • Dimethyl disulfide (analytical standard)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • 20 mL headspace vials with PTFE-lined septa

  • Syringe filters (0.22 µm, PTFE)

  • GC vials with inserts

Step-by-Step Protocol
  • Sample Preparation:

    • Homogenize the soil sample to ensure uniformity.

    • Weigh 5.0 g of the homogenized soil into a 20 mL headspace vial.

    • Add 10.0 mL of dichloromethane to the vial.

    • For quality control, prepare spiked samples by adding a known amount of DMDS standard solution to soil samples.

    • Seal the vial and shake vigorously for 1 minute.

    • Place the vial on a shaker for 30 minutes at room temperature.

    • Allow the soil to settle, then carefully transfer the dichloromethane supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent

    • Mass Spectrometer: Agilent 5977A MSD or equivalent

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp to 150 °C at 10 °C/min

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: m/z 94 (quantifier), 47, 79 (qualifiers)

  • Calibration and Quantification:

    • Prepare a series of calibration standards of DMDS in dichloromethane (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).

    • Inject the calibration standards to generate a calibration curve by plotting the peak area of the quantifier ion (m/z 94) against the concentration.

    • Analyze the sample extracts and quantify the DMDS concentration using the generated calibration curve.

Expected Performance
ParameterTypical ValueReference
Limit of Detection (LOD) 0.015 mg/kg[3]
Limit of Quantification (LOQ) 0.05 mg/kg[3]
Linearity (R²) > 0.99[3]
Recovery 84 - 101.5%[3]
Retention Time ~5.0 min[3]

Application Protocol 2: Quantification of DMDS in Water by Headspace Solid-Phase Microextraction (HS-SPME) and GC-FPD

This protocol details a sensitive and solvent-free method for the determination of trace levels of DMDS in aqueous samples, such as freshwater or drinking water.

Rationale and Experimental Design

HS-SPME is an equilibrium-based pre-concentration technique that is ideal for volatile compounds in liquid matrices. The choice of SPME fiber is crucial for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability to volatile and semi-volatile compounds, including sulfur compounds.[7] The Flame Photometric Detector (FPD) offers high selectivity and sensitivity for sulfur-containing analytes.[5]

HSPME_GCFPD_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-FPD Analysis Sample Water Sample (10 mL) Salt Salting Out (NaCl) Sample->Salt Equilibrate Equilibration Salt->Equilibrate Extract Headspace Extraction (DVB/CAR/PDMS fiber) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect FPD Detection (Sulfur Mode) Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Workflow for DMDS analysis in water by HS-SPME-GC-FPD.

Materials and Reagents
  • Dimethyl disulfide (analytical standard)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Ultrapure water

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME fiber holder

Step-by-Step Protocol
  • SPME Fiber Conditioning:

    • Before first use, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (typically 250-270 °C) for 30-60 minutes.

    • Recondition the fiber for 5-10 minutes before each analysis.

  • Sample Preparation:

    • Place 10.0 mL of the water sample into a 20 mL headspace vial.

    • Add 2.0 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the sample, which decreases the solubility of DMDS and promotes its partitioning into the headspace ("salting out" effect).

    • Seal the vial immediately.

    • For quality control, prepare spiked samples by adding a known amount of DMDS standard solution to ultrapure water.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to 50 °C.

    • Allow the sample to equilibrate for 15 minutes with gentle agitation.

    • Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 50 °C.

  • GC-FPD Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent

    • Detector: Flame Photometric Detector (FPD) in sulfur mode (393 nm filter)

    • Column: DB-SULFUR SCD (30 m x 0.32 mm, 4.0 µm film thickness) or equivalent

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless, with the SPME fiber desorbed for 2 minutes.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes

      • Ramp to 220 °C at 15 °C/min, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min

    • Detector Temperatures: 250 °C

    • FPD Gas Flows: Hydrogen and air flows as recommended by the manufacturer for optimal sulfur response.

  • Calibration and Quantification:

    • Prepare a series of aqueous calibration standards of DMDS (e.g., 1, 5, 10, 50, 100 ng/L).

    • Subject each calibration standard to the same HS-SPME and GC-FPD analysis procedure as the samples.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Quantify the DMDS concentration in the water samples using the calibration curve.

Expected Performance
ParameterTypical ValueReference
Limit of Detection (LOD) 3 ng/L[5]
Limit of Quantification (LOQ) 10 ng/L[5]
Linearity (R²) > 0.99[8]
Recovery 91 - 99%[8]
Retention Time ~14.2 min[8]

Application Protocol 3: Quantification of DMDS by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC is the predominant technique for DMDS analysis, HPLC can be employed, particularly for samples where DMDS is present at higher concentrations or when derivatization is used to enhance detection. This protocol provides a general framework for HPLC-UV analysis.

Rationale and Experimental Design

Direct UV detection of DMDS can be challenging due to its relatively weak chromophore. The UV absorbance maximum for disulfides is typically in the low UV region (around 200-220 nm), where many other compounds can interfere. Therefore, this method is best suited for relatively clean sample matrices or after a thorough cleanup procedure.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Liquid Sample Filter Filtration (0.45 µm) Sample->Filter Inject HPLC Injection Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (215 nm) Separate->Detect Quantify Data Quantification Detect->Quantify

Sources

Application Notes and Protocols for (Methanesulfinylsulfanyl)methane (Dimethyl Disulfide) in Agricultural Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to its Efficacy and Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Potent Biopesticide

In the continuous quest for sustainable and effective agricultural practices, the exploration of novel biopesticides is paramount. This guide focuses on (Methanesulfinylsulfanyl)methane, more commonly known as Dimethyl Disulfide (DMDS). This naturally occurring organosulfur compound, found in plants of the Allium and Brassicaceae families, has emerged as a promising alternative to conventional soil fumigants, many of which are being phased out due to environmental concerns.[1][2] As a pre-plant soil fumigant, DMDS exhibits a broad spectrum of activity, demonstrating fungicidal, herbicidal, insecticidal, and nematicidal properties.[3] This document provides an in-depth exploration of its applications in agricultural research, detailing its mechanism of action, proven efficacy, and comprehensive protocols for its use. Our objective is to equip researchers and professionals with the technical knowledge and practical insights necessary to harness the full potential of DMDS in developing next-generation crop protection strategies.

The Scientific Profile of Dimethyl Disulfide (DMDS)

DMDS (CH₃SSCH₃) is a volatile, flammable liquid characterized by a strong, garlic-like odor.[2] Its volatility is a key attribute for its function as a soil fumigant, allowing for effective dissemination through the soil profile.

Mechanism of Action: A Multi-pronged Attack

The efficacy of DMDS as a soil fumigant stems from its ability to disrupt fundamental biological processes in a wide range of soil-borne pests. The primary mechanism of action is the inhibition of the enzyme cytochrome oxidase, which is crucial for mitochondrial respiration.[1] By disrupting this vital process, DMDS effectively suffocates the target organisms at a cellular level. This mode of action is particularly effective against a broad spectrum of pests, including nematodes, fungi, and insects.

Diagram: Proposed Mechanism of Action of DMDS

DMDS_Mechanism DMDS Dimethyl Disulfide (DMDS) Soil Soil Matrix DMDS->Soil Application ETC Complex I Complex II Complex III Cytochrome c Cytochrome c Oxidase (Complex IV) DMDS->ETC:f4 Inhibits Pest Soil-borne Pest (Nematode, Fungus, Insect) Soil->Pest Exposure Mitochondrion Mitochondrion Pest->Mitochondrion Mitochondrion->ETC ATP_Synthase ATP Synthase Mitochondrion->ATP_Synthase Cell_Death Cellular Respiration Inhibition & Cell Death ETC:f4->Cell_Death ATP ATP Production (Cellular Energy) ATP_Synthase->ATP

Caption: Inhibition of Cytochrome c Oxidase by DMDS.

Nematicidal Applications of DMDS

Plant-parasitic nematodes, particularly root-knot nematodes (Meloidogyne spp.), pose a significant threat to a wide range of crops, causing substantial yield losses.[4] DMDS has demonstrated significant efficacy in controlling these microscopic pests.

Efficacy Data Against Root-Knot Nematodes

Numerous studies have validated the nematicidal activity of DMDS. Field trials have shown that DMDS can reduce root-knot nematode populations by over 90% relative to untreated controls.[5]

Crop Target Nematode DMDS Application Rate Reduction in Root Gall Index Yield Increase Reference
TomatoMeloidogyne incognita300-500 kg/ha Significant reduction compared to untreated controlSignificantly increased marketable yield[6]
MelonMeloidogyne incognita300-400 kg/ha Root gall indices of 1.2-1.5 vs 5.5 in controlSignificantly increased marketable yield[6]
CucumberMeloidogyne incognita10-100 g/m²80-94% efficacyNo significant difference in yield at 10-80 g/m²[7]
TomatoMeloidogyne spp.0.3-0.8 ml/dm³ soilSignificant reduction in disease incidenceImproved plant growth[5]
Protocol for Evaluating Nematicidal Activity of DMDS in a Greenhouse Setting

This protocol outlines a standardized method for assessing the efficacy of DMDS against root-knot nematodes on a model plant like a tomato.

Materials:

  • DMDS (technical grade)

  • Tomato seedlings (e.g., Lycopersicon esculentum)

  • Sandy loam soil, sterilized

  • Pots (15 cm diameter)

  • Root-knot nematode inoculum (Meloidogyne incognita second-stage juveniles, J2)

  • Fume hood

  • Gas-tight syringes

  • Virtually Impermeable Film (VIF)

  • Positive control (e.g., a registered nematicide)

  • Negative control (untreated)

Procedure:

  • Soil Preparation and Potting:

    • Fill each pot with 1 kg of sterilized sandy loam soil.

    • Moisten the soil to approximately 60% of field capacity to ensure optimal nematode mobility and fumigant diffusion.

  • Nematode Inoculation:

    • Inoculate each pot (except for the absolute negative control) with a suspension of 5,000 M. incognita J2.

    • Allow the nematodes to establish in the soil for 48 hours.

  • DMDS Application (in a fume hood):

    • Calculate the required volume of DMDS for each treatment group based on the desired application rates (e.g., 0, 10, 20, 40, 80 g/m², which needs to be converted to a per-pot basis).

    • Using a gas-tight syringe, inject the calculated amount of DMDS into the center of the soil mass in each pot.

    • Immediately seal the soil surface of each pot with VIF to prevent the volatilization of DMDS.

  • Incubation and Seedling Transplant:

    • Incubate the treated pots for a period of 5-14 days. A 5-day waiting period before transplanting has been shown to avoid phytotoxicity.[5]

    • After the incubation period, remove the VIF and allow the pots to aerate for 48 hours in a well-ventilated area.

    • Transplant one healthy tomato seedling into each pot.

  • Growth and Data Collection:

    • Maintain the plants in a greenhouse under controlled conditions (25-28°C, 16:8 h light:dark cycle) for 6-8 weeks.

    • At the end of the experimental period, carefully uproot the plants and wash the roots.

    • Assess the root galling index using a standard scale (e.g., 0-10 Zeck's scale, where 0 = no galls and 10 = severely galled root system).[6]

    • Measure plant growth parameters such as shoot height, fresh and dry root weight.

Data Analysis:

  • Compare the root galling indices and plant growth parameters between the different DMDS concentrations, the positive control, and the negative control using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Diagram: Experimental Workflow for Nematicidal Efficacy Testing

Nematicide_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_growth Growth & Assessment Potting Potting with Sterilized Soil Inoculation Inoculation with Meloidogyne incognita J2 Potting->Inoculation DMDS_App DMDS Application & Sealing with VIF Inoculation->DMDS_App Incubation Incubation (5-14 days) DMDS_App->Incubation Aeration Aeration (48 hours) Incubation->Aeration Transplant Tomato Seedling Transplantation Aeration->Transplant Growth Greenhouse Growth (6-8 weeks) Transplant->Growth Data_Collection Data Collection: - Root Gall Index - Plant Growth Metrics Growth->Data_Collection

Caption: Greenhouse workflow for DMDS nematicidal testing.

Fungicidal and Broad-Spectrum Applications

Beyond its potent nematicidal activity, DMDS is also an effective fungicide, controlling a range of soil-borne fungal pathogens. This broad-spectrum activity makes it a valuable tool for comprehensive soil disinfestation.[3][8]

Protocol for Assessing Fungicidal Activity of DMDS

This protocol describes an in vitro method to determine the inhibitory effect of DMDS on the mycelial growth of a target fungal pathogen.

Materials:

  • DMDS (technical grade)

  • Pure culture of a target phytopathogenic fungus (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sealed desiccator or airtight container

  • Sterile filter paper discs

  • Micropipettes

Procedure:

  • Fungal Culture Preparation:

    • Grow the target fungus on PDA plates until the mycelium covers approximately two-thirds of the plate.

  • DMDS Volatility Assay:

    • Place a freshly inoculated PDA plate (with a 5 mm mycelial plug of the target fungus in the center) in a sealed desiccator.

    • Place a sterile filter paper disc in the desiccator, separate from the PDA plate.

    • Apply a known volume of DMDS onto the filter paper disc to achieve a specific concentration in the headspace (e.g., calculated as µL/L of air volume in the desiccator).

    • Seal the desiccator and incubate at the optimal growth temperature for the fungus.

    • Include a control desiccator with a filter paper disc treated with a sterile solvent (e.g., ethanol) or left untreated.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in both the treatment and control plates daily until the control colony reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the DMDS-treated plates.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for DMDS against the target fungus.

Considerations for Field Application and Environmental Impact

While DMDS presents a promising alternative to other fumigants, its application requires careful management to ensure efficacy and minimize environmental impact.

  • Soil Conditions: Soil temperature, moisture, and organic matter content can influence the efficacy and persistence of DMDS. Higher temperatures increase volatilization and degradation rates.

  • Phytotoxicity: A waiting period between DMDS application and planting is crucial to prevent crop injury.[5]

  • Environmental Fate: DMDS is biodegradable and has low environmental persistence, which is a significant advantage over some other fumigants.[1]

  • Impact on Soil Microbiome: While targeting pathogenic organisms, DMDS can also affect beneficial soil microbes. However, studies have shown that at lower concentrations, DMDS can enhance populations of saprophytic nematodes, which contribute to improved soil health.[1]

Conclusion and Future Directions

This compound, or Dimethyl Disulfide, stands out as a viable and environmentally more benign alternative for soil fumigation in modern agriculture. Its broad-spectrum activity against nematodes and fungal pathogens, coupled with its favorable degradation profile, positions it as a key component in integrated pest management (IPM) programs.[6][8] Future research should focus on optimizing application techniques to maximize efficacy while minimizing non-target effects, exploring synergistic combinations with other biopesticides, and further elucidating its long-term impact on soil health and microbial community recovery.

References

  • Arnault, I., et al. (2013).
  • Cen-Guerrero, Y. A., et al. (2022). Dimethyl disulphide (DMDS): A potential novel nematicide and soil disinfectant. Plants, 11(15), 2028. [Link]

  • Coosemans, J. (2005). DIMETHYL DISULPHIDE (DMDS): A POTENTIAL NOVEL NEMATICIDE AND SOIL DISINFECTANT. Acta Horticulturae, 698, 57-64. [Link]

  • Leocata, S., et al. (2014). Dimethyl Disulfide (DMDS): A new soil Fumigant to control root-knot nematodes, Meloidogyne spp., in protected crops in Sicily, Italy. Acta Horticulturae, 1044, 405-410. [Link]

  • Liu, C., et al. (2021). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Journal of Pesticide Science, 46(1), 22-28.
  • U.S. Environmental Protection Agency. (2020). Dimethyl Disulfide (DMDS) Interim Registration Review Decision Case Number 7454. [Link]

  • Wang, K., et al. (2019). Dimethyl disulfide (DMDS) as an effective soil fumigant against nematodes in China. Pest Management Science, 75(12), 3296-3303. [Link]

  • Wikipedia. (n.d.). Dimethyl disulfide. [Link]

  • Zhang, Y., et al. (2020). New Insights Into Dimethyl Disulfide as a Soil Fumigant: Efficiency, Safety Trends, and Global Market Demand. Frontiers in Plant Science, 11, 599831.

Sources

Determining the Antimicrobial Activity of Methyl Methanethiosulfinate: A Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antimicrobial Potential of a Natural Compound

Methyl methanethiosulfinate (MMTS) is a naturally occurring organosulfur compound found in plants of the Allium and Brassica genera, such as garlic and cabbage. It is recognized for its contribution to the characteristic flavor and aroma of these plants and has garnered significant interest for its potential biological activities, including antimicrobial properties. As the search for novel antimicrobial agents intensifies in the face of rising antibiotic resistance, robust and standardized in vitro assays are paramount for accurately characterizing the efficacy of compounds like MMTS.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the antimicrobial activity of methyl methanethiosulfinate. We will delve into the foundational principles of antimicrobial susceptibility testing, offer step-by-step methodologies for key assays, and provide insights into the interpretation of results. Our focus is on ensuring scientific integrity and generating trustworthy, reproducible data.

Understanding the Compound: Key Physicochemical Properties and Safety Considerations

Before embarking on any experimental work, a thorough understanding of the test compound is crucial.

Physicochemical Properties: Methyl methanethiosulfinate is a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents but has limited solubility in water. This characteristic is a critical consideration for stock solution preparation and dilution schemes in aqueous-based microbiological media. The stability of thiosulfinates like MMTS can be influenced by pH and temperature, with the greatest stability observed in the pH range of 4.5-5.5.

Safety and Handling: Methyl methanethiosulfinate is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also an irritant to the skin, eyes, and respiratory system. Therefore, all handling must be performed in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Waste disposal should adhere to local, state, and federal regulations for hazardous materials.

Core Principles of In Vitro Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is a cornerstone of antimicrobial research, providing fundamental data on a compound's ability to inhibit or kill microorganisms. These tests are typically standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data across different laboratories. The primary objectives of these assays are to determine the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

The relationship between the MIC and MBC is instrumental in classifying a compound as either bacteriostatic or bactericidal.

  • Bacteriostatic: An agent that inhibits the growth and reproduction of bacteria.

  • Bactericidal: An agent that actively kills bacteria.

Generally, an MBC/MIC ratio of ≤4 suggests bactericidal activity, while

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Thiosulfinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of dimethyl thiosulfinate (DMTS). This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive organosulfur compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis, purification, and handling of dimethyl thiosulfinate.

Introduction to Dimethyl Thiosulfinate Synthesis

Dimethyl thiosulfinate is a molecule of significant interest due to its biological activities, including antimicrobial and antiproliferative properties. However, its synthesis and isolation are fraught with challenges, primarily due to its inherent instability. The most common synthetic route involves the controlled oxidation of dimethyl disulfide. This guide will provide the necessary insights to successfully synthesize and handle this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing dimethyl thiosulfinate?

The most significant challenge is the inherent instability of the thiosulfinate functional group. Dimethyl thiosulfinate can readily decompose, especially at elevated temperatures and non-optimal pH, leading to a mixture of byproducts such as dimethyl disulfide and dimethyl thiosulfonate[1][2]. This instability necessitates careful control over reaction conditions and rapid, efficient purification.

Q2: What are the recommended storage conditions for dimethyl thiosulfinate?

Due to its instability, dimethyl thiosulfinate should be stored at low temperatures. For short-term storage, 4°C is recommended, while for long-term storage, -20°C is preferable[3]. It should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere to minimize oxidative degradation. The choice of solvent can also impact stability, with polar aprotic solvents being generally more suitable than protic solvents.

Q3: My reaction yields are consistently low. What are the likely causes?

Low yields in dimethyl thiosulfinate synthesis can stem from several factors:

  • Over-oxidation: Using an excessive amount of the oxidizing agent or reacting for too long can lead to the formation of the more stable dimethyl thiosulfonate.

  • Decomposition: As mentioned, dimethyl thiosulfinate is unstable. If the reaction temperature is too high or the workup is prolonged, the product can decompose back to starting material or form other byproducts.

  • Suboptimal pH: The stability of thiosulfinates is pH-dependent. For dimethyl thiosulfinate, a pH of around 5.5 is optimal for its formation via enzymatic methods, and maintaining a slightly acidic to neutral pH during chemical synthesis and workup is generally advisable to minimize decomposition[4][5].

  • Impure Starting Materials: The purity of the starting dimethyl disulfide is crucial. Impurities can interfere with the reaction and complicate purification.

Q4: What are the expected 1H and 13C NMR chemical shifts for dimethyl thiosulfinate?

  • 1H NMR: Two distinct singlets for the two methyl groups. The methyl group attached to the sulfinyl sulfur (S=O) will be deshielded and appear at a higher chemical shift (around δ 2.8-3.2 ppm) compared to the methyl group attached to the sulfenyl sulfur (S) (around δ 2.4-2.7 ppm).

  • 13C NMR: Two distinct signals for the two methyl carbons, with the carbon attached to the sulfinyl sulfur appearing at a higher chemical shift.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive oxidizing agent. 2. Reaction temperature too low. 3. Incorrect stoichiometry of reagents.1. Use a fresh, properly stored oxidizing agent. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Carefully measure and add reagents in the correct molar ratios.
Presence of multiple byproducts 1. Over-oxidation to dimethyl thiosulfonate. 2. Decomposition of the product. 3. Side reactions due to impurities.1. Use a controlled amount of the oxidizing agent (typically 1.0-1.2 equivalents). 2. Keep the reaction temperature low and minimize the reaction and workup time. 3. Use purified starting materials.
Difficulty in isolating the product 1. Co-elution with byproducts during chromatography. 2. Decomposition on the chromatography column.1. Optimize the chromatography conditions (e.g., solvent gradient, column type). Consider using semi-preparative or preparative HPLC for better separation[6]. 2. Perform chromatography at a lower temperature if possible and use a neutral stationary phase.
Product decomposes upon storage 1. Storage temperature is too high. 2. Exposure to air and light. 3. Inappropriate solvent.1. Store at 4°C for short-term and -20°C for long-term use[3]. 2. Store in an amber vial under an inert atmosphere (e.g., argon or nitrogen). 3. Store neat if possible, or in a dry, aprotic solvent.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Thiosulfinate via Oxidation of Dimethyl Disulfide

This protocol is based on the general principle of oxidizing disulfides to thiosulfinates using meta-chloroperoxybenzoic acid (m-CPBA)[7][8].

Materials:

  • Dimethyl disulfide (DMDS)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve dimethyl disulfide (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0°C.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the stirred solution of dimethyl disulfide. The addition should be dropwise to maintain the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or 1H NMR. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at a low temperature (<30°C).

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by semi-preparative HPLC[6].

Visualizations

Diagram 1: Synthetic Workflow for Dimethyl Thiosulfinate

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dimethyl Disulfide in DCM C Reaction at 0°C A->C B m-CPBA in DCM B->C D Quench with NaHCO3 C->D Reaction Completion E Separatory Funnel Extraction D->E F Dry with MgSO4 E->F G Concentrate in vacuo F->G H Crude Dimethyl Thiosulfinate G->H I Column Chromatography / Prep HPLC H->I J Pure Dimethyl Thiosulfinate I->J G cluster_0 Reactant cluster_1 Product cluster_2 Byproduct DMDS Dimethyl Disulfide CH3-S-S-CH3 DMTS Dimethyl Thiosulfinate   O   || CH3-S-S-CH3 DMTSO2 Dimethyl Thiosulfonate   O   || CH3-S-S-CH3   ||   O

Caption: Key chemical structures involved in the synthesis of dimethyl thiosulfinate.

Safety and Handling

  • Dimethyl Disulfide: This is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • m-Chloroperoxybenzoic Acid (m-CPBA): This is a strong oxidizing agent and can be explosive, especially when impure or subjected to shock or heat. It is also a skin and eye irritant. Handle with care, avoiding contact with metals and other combustible materials.

  • Dimethyl Thiosulfinate: While its toxicity is not as well-documented, it is a reactive compound and should be handled with care. Assume it is a skin and eye irritant and handle it in a fume hood with appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench any unreacted oxidizing agents before disposal.

References

  • Merhi, F., Auger, J., Rendu, F., & Bauvois, B. (2008). Allium compounds, dipropyl and dimethyl thiosulfinates as antiproliferative and differentiating agents of human acute myeloid leukemia cell lines. Biologics: Targets & Therapy, 2(4), 839–847.
  • Ilic, D., Nikolic, V., Nikolic, L., Stankovic, M., Stanojevic, L., & Cakic, M. (2012). Allicin and related compounds: Biosynthesis, synthesis and pharmacological activity. Facta Universitatis, Series: Physics, Chemistry and Technology, 10(1), 1-18.
  • Shen, C., Xiao, H., & Parkin, K. L. (2002). In vitro stability and chemical reactivity of thiosulfinates. Journal of Agricultural and Food Chemistry, 50(9), 2644–2651.
  • Lawson, L. D., & Hughes, B. G. (1992). Characterization of the formation of allicin and other thiosulfinates from garlic. Planta Medica, 58(4), 345–350.
  • Samsudin, S. J., Mansor, N., Sufian, S., & Man, Z. (2014). Thiosulfinates Concentration in Garlic Extract at Different Storage Temperatures.
  • Freeman, F., & Amenu, K. (1997). Oxidation of Symmetric Disulfides with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). The Journal of Organic Chemistry, 62(24), 8344–8348.
  • Nakhaei, A., & Kiany, M. (2014). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 6(5), 350-353.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Yazdanpanah, M., et al. (2015). Purification of Allicin From Garlic Extract Using Semi-Preparative High Performance Liquid Chromatography. Avicenna Journal of Medical Biotechnology, 7(2), 79-83.
  • Benkeblia, N., & Lanzotti, V. (2007).
  • Kubec, R., & Musah, R. A. (2001). C-S lyase-catalyzed degradation of S-alk(en)ylcysteine sulfoxides. Journal of Agricultural and Food Chemistry, 49(3), 1264-1269.

Sources

Technical Support Center: Method Refinement for the Detection of Trace (Methanesulfinylsulfanyl)methane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (Methanesulfinylsulfanyl)methane, also known as methyl methanethiosulfinate. This guide is designed for researchers, scientists, and drug development professionals who are working on the challenging task of detecting and quantifying trace levels of this reactive sulfur species.

Standardized methods for this compound are not widely published due to its reactive nature. Therefore, this guide provides a framework for adapting and refining existing methods for volatile sulfur compounds (VSCs), focusing on troubleshooting common issues and ensuring data integrity. The principles discussed here are primarily based on adapting methods used for its precursor, dimethyl disulfide (DMDS), and other trace VSCs.

Section 1: Sample Preparation & Handling - Troubleshooting Guide

Effective sample preparation is critical for the analysis of reactive and volatile compounds. The goal is to quantitatively transfer the analyte from the sample matrix to the analytical instrument while minimizing loss, contamination, or artifact formation.[1][2] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for VSCs due to its simplicity, sensitivity, and solvent-free nature.[3][4]

Q1: I am seeing low or no recovery of my analyte. What are the likely causes?

A1: Low recovery is a common issue when dealing with polar, reactive sulfur compounds. Consider the following:

  • Inappropriate SPME Fiber Choice: this compound is more polar than its precursor, DMDS. A nonpolar fiber like polydimethylsiloxane (PDMS) may have a low affinity for the analyte.

    • Solution: Use a fiber with mixed polarity to effectively trap a wide range of volatiles. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the best choice for broad-spectrum VSC analysis.[4]

  • Analyte Loss due to Reactivity: Sulfur compounds can be highly reactive and may adsorb to active sites in your sample vials, liners, or transfer lines.[5][6]

    • Solution: Use deactivated glass vials and ensure all components in the sample path (e.g., GC inlet liners) are properly deactivated. Consider using Sulfinert® treated components for maximum inertness.[6]

  • Suboptimal Extraction Conditions: The efficiency of HS-SPME is dependent on temperature, time, and sample matrix conditions.[3]

    • Solution: Systematically optimize extraction temperature and time. A slightly elevated temperature (e.g., 35-60°C) can improve the partitioning of the analyte into the headspace, but excessive heat can cause degradation.[7][8] Also, consider the effect of the sample matrix; for example, high ethanol content in beverage samples can decrease method sensitivity.[3][4] Adding salt (salting out) can sometimes improve the extraction efficiency of polar volatiles.[3]

Q2: My results are inconsistent, and my calibration curve has poor linearity.

A2: Inconsistent results often point to issues with sample stability or the calibration strategy.

  • Analyte Instability: this compound can be unstable, especially in the presence of certain matrix components or upon exposure to heat or light.[9]

    • Solution: Analyze samples as quickly as possible after collection. If storage is necessary, keep samples refrigerated or frozen in tightly sealed, deactivated vials. Minimize headspace in the vial to reduce oxidative degradation.

  • Matrix Effects: The sample matrix can significantly influence the accuracy of your quantification.[10][11]

    • Solution: An external calibration curve prepared in a clean solvent may not be appropriate. It is highly recommended to use a matrix-matched calibration strategy.[10][11] This involves preparing your calibration standards in a matrix that is as close as possible to your actual samples. This approach helps to compensate for any enhancement or suppression effects from the matrix.[10]

Proposed Workflow: Sample Preparation

The following diagram illustrates a refined workflow for sample preparation using HS-SPME.

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction sample 1. Sample Collection (Deactivated Vial) spike 2. Add Internal Standard (if applicable) sample->spike salt 3. Matrix Modification (e.g., Salt Addition) spike->salt seal 4. Seal Vial salt->seal equilibrate 5. Equilibration & Incubation (Optimized Temp & Time) seal->equilibrate extract 6. Expose SPME Fiber (Optimized Time) equilibrate->extract retract 7. Retract Fiber extract->retract desorb 8. Thermal Desorption (GC Inlet) retract->desorb

Caption: HS-SPME workflow for trace volatile sulfur analysis.

Section 2: Gas Chromatography (GC) - Troubleshooting Guide

The GC separation is where analyte degradation and poor peak shape often become apparent. A robust GC method requires an inert flow path and optimized parameters.[5]

Q1: I'm observing broad or tailing peaks for my analyte.

A1: Poor peak shape for sulfur compounds is typically caused by activity in the analytical system or suboptimal chromatographic conditions.

  • Active Sites: This is the most common cause. Active sites can be present in the GC inlet liner, the column itself, or connections.[5]

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septa. Use a deactivated liner, preferably with glass wool, to help trap non-volatile residues and provide an inert surface.

      • Column Choice: Use a column specifically designed for sulfur analysis (e.g., DB-Sulfur SCD) or a low-bleed, inert column like a DB-1ms or Rtx-1.[5][12][13]

      • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. If the column has been sitting idle, bake it out at a high temperature (below its maximum limit) to remove contaminants.

  • Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to band broadening.

    • Solution: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions. Consult the column manufacturer's guidelines.

  • Thermal Degradation in the Inlet: High inlet temperatures can cause labile compounds like this compound to decompose.[8][14]

    • Solution: Minimize the inlet temperature to the lowest point that still ensures efficient volatilization of the analyte. A cool-on-column or programmable temperature vaporization (PTV) inlet can be highly effective for thermally sensitive compounds.[15][16]

Q2: My analyte peak is not well-resolved from matrix interferences.

A2: Co-elution can make accurate quantification impossible.

  • Incorrect Column Phase: The polarity of your GC column's stationary phase dictates the separation mechanism.

    • Solution: If co-elution occurs on a nonpolar column (like a DB-1), try a column with a different selectivity, such as a mid-polarity (e.g., DB-624) or a wax-type column.[17]

  • Inefficient Temperature Program: A fast temperature ramp can lead to poor separation.

    • Solution: Optimize the oven temperature program. Start with a lower initial temperature to better resolve early-eluting compounds and use a slower ramp rate (e.g., 3-5 °C/min) through the elution range of your target analyte.[10]

Recommended GC Columns for Volatile Sulfur Analysis
Column TypeStationary PhaseCommon ApplicationAdvantages
DB-Sulfur SCD ProprietarySpecifically for sulfur compoundsHigh inertness, low bleed for SCD detectors.[5]
Rtx-1 / DB-1ms 100% DimethylpolysiloxaneGeneral purpose, VSCsRobust, good for resolving nonpolar compounds.[12][13]
DB-624 6% Cyanopropylphenyl-94% DimethylpolysiloxaneVolatile Organic Compounds (VOCs)Mid-polarity, offers different selectivity.[17]

Section 3: Detection & Quantification - Troubleshooting Guide

The choice of detector is crucial for achieving the required sensitivity and selectivity for trace analysis. Mass Spectrometry (MS) is common, but sulfur-specific detectors offer significant advantages.[13][18]

Q1: I can't achieve the low detection limits I need with my Mass Spectrometer (MS).

A1: While MS is a powerful tool, trace-level sulfur analysis in a complex matrix can be challenging.

  • Operating in Full Scan Mode: Full scan mode provides valuable qualitative data but has lower sensitivity compared to Selected Ion Monitoring (SIM).

    • Solution: Switch to SIM mode. Identify 2-3 characteristic, high-mass ions for this compound from its mass spectrum and monitor only those ions. This significantly improves the signal-to-noise ratio.[12][13]

  • Matrix Interference: Co-eluting matrix components can produce ions that interfere with your analyte's ions, suppressing the signal or creating a high chemical background.

    • Solution:

      • Improve Chromatography: First, try to chromatographically separate the interference (see Section 2).

      • Use a Sulfur-Specific Detector: This is the most effective solution. A Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is highly selective for sulfur and will not respond to non-sulfur matrix components.[5][13] This eliminates matrix interference and dramatically improves sensitivity.[18] Using a detector splitting system to run an SCD/PFPD in parallel with an MS provides both definitive sulfur identification and mass spectral data in a single run.[13][18][19]

Q2: I'm using a Sulfur Chemiluminescence Detector (SCD), but the response is unstable.

A2: SCDs are highly sensitive but require careful maintenance for stable operation.

  • Contamination: Column bleed or dirty samples can contaminate the ceramic burner tube, leading to decreased sensitivity and instability.

    • Solution: Use low-bleed GC columns.[5] Ensure your sample preparation is effective at removing non-volatile matrix components. Follow the manufacturer's instructions for periodic cleaning and maintenance of the burner and detector components.[20]

  • Gas Purity and Flow Rates: The detector's response is highly dependent on the purity and flow rates of the reaction gases (e.g., air, hydrogen, ozone).

    • Solution: Use high-purity gases and ensure flow controllers are calibrated and functioning correctly. Check for leaks in the gas lines. A logical troubleshooting approach is essential to isolate the source of the problem.[20]

Detector Comparison for Trace Sulfur Analysis
DetectorSelectivitySensitivityCommon Issues
Mass Spectrometer (MS) Universal (SIM mode enhances selectivity)Good to ExcellentMatrix interference, spectral overlap.[13]
Sulfur Chemiluminescence (SCD) Sulfur-SpecificExcellent (pg level)Requires low-bleed columns, sensitive to contamination.[5][6]
Pulsed Flame Photometric (PFPD) Sulfur-SpecificVery Good (low pg level)Hydrocarbon quenching (less than older FPDs).[13][18]

Section 4: Frequently Asked Questions (FAQs)

Q: What is a good starting point for a GC oven program? A: A good starting point would be: Hold at 40°C for 5-10 minutes to focus the volatile analytes, then ramp at 4°C/min to 135°C, followed by a faster ramp of 10°C/min to 200°C to elute heavier components.[7] Always optimize this for your specific application.

Q: How can I confirm the identity of my analyte peak? A: The best method is to use a sulfur-selective detector (SCD or PFPD) in parallel with a mass spectrometer.[13][18][19] The sulfur detector confirms the peak contains sulfur, and the MS provides the fragmentation pattern for library matching and confirmation. If an authentic standard of this compound is available, retention time matching is also essential.

Q: My blank runs show contamination. Where is it coming from? A: Contamination can come from several sources:

  • SPME Fiber Carryover: The fiber may not be fully desorbing between runs. Increase desorption time or temperature, or bake the fiber in a separate conditioning station.

  • Contaminated Carrier Gas or Gas Lines: Use high-purity gases and traps.

  • Sample Vials/Caps: Ensure you are using high-quality, clean vials and septa.

  • Syringe Contamination (if using liquid injection): Implement a rigorous syringe cleaning protocol.

Q: Is derivatization a viable strategy for this compound? A: Derivatization is a potential strategy for highly reactive or polar compounds that are difficult to analyze directly. However, it adds complexity and potential sources of error to the method. For this compound, optimizing the direct analysis using an inert flow path and appropriate detector is generally preferred. If direct analysis fails, exploring derivatization to create a more stable, less polar derivative could be considered, but this would require significant method development.

Logical Relationship: Troubleshooting Low Sensitivity

The following diagram outlines the logical steps to troubleshoot and resolve issues of low analyte sensitivity.

G cluster_sample_prep Sample Preparation cluster_gc_system GC System Integrity cluster_detector Detector Optimization start Problem: Low Analyte Signal spme_fiber Check SPME Fiber (Is it polar enough?) start->spme_fiber extraction_params Optimize Extraction (Time, Temp, Salting) spme_fiber->extraction_params check_leaks System Leak Check extraction_params->check_leaks inlet_maintenance Inlet Maintenance (Liner, Septum, Temp) check_leaks->inlet_maintenance column_activity Column Activity (Is it inert?) inlet_maintenance->column_activity ms_mode MS Mode (Switch to SIM) column_activity->ms_mode sulfur_detector Use Sulfur-Specific Detector (SCD/PFPD) ms_mode->sulfur_detector solution Solution: Improved Sensitivity sulfur_detector->solution

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Methyl Methanethiosulfinate (MMTS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of methyl methanethiosulfinate (MMTS). As researchers and drug development professionals, you understand that robust and reliable bioanalysis is the cornerstone of accurate pharmacokinetic, toxicokinetic, and metabolomic studies. Methyl methanethiosulfinate (MMTS), a small and reactive organosulfur compound, presents unique challenges during LC-MS/MS analysis, primarily due to its susceptibility to matrix effects.

This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why these challenges occur and how to systematically overcome them. We will move from foundational concepts to advanced troubleshooting, ensuring every method you develop is a self-validating system.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational concepts essential for understanding and tackling matrix effects in the context of MMTS analysis.

Q1: What is methyl methanethiosulfinate (MMTS) and why is its accurate quantification challenging?

Methyl methanethiosulfinate (CAS 2949-92-0) is a low molecular weight organosulfur compound.[1] Its structure, featuring a reactive thiosulfinate group, makes it an interesting molecule from a biological perspective but also introduces analytical hurdles.

Key Analytical Challenges:

  • Reactivity and Stability: The thiosulfinate functional group can be susceptible to degradation, requiring careful handling during sample collection, storage, and preparation.

  • Polarity: With an estimated XLogP3-AA of 0.0, MMTS is a relatively polar molecule.[1] This can lead to poor retention on traditional reversed-phase (C18) HPLC columns, causing it to elute early with highly polar, interfering matrix components like salts.

  • Matrix Susceptibility: Like many small molecules, its ionization efficiency during LC-MS/MS analysis is highly prone to interference from co-eluting components of the biological matrix (e.g., plasma, urine, tissue homogenates).[2][3]

Table 1: Key Physicochemical Properties of Methyl Methanethiosulfonate (MMTS)
Property Value / Description
Molecular Formula C₂H₆O₂S₂
Molecular Weight 126.2 g/mol
Boiling Point 69-71 °C at 0.4 mmHg
Density ~1.337 g/mL at 25 °C
Solubility Partially miscible in water; soluble in organic solvents like DMF and chloroform.[4]
Appearance Liquid with a characteristic unpleasant, sulfurous odor.[1][4]
Q2: What are matrix effects in LC-MS/MS, and how do they specifically impact MMTS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[3][5] This phenomenon is a major concern in LC-MS because it directly impacts accuracy and reproducibility.[6] It manifests in two ways:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization in the MS source, leading to a decreased analyte signal.

  • Ion Enhancement: Less common, where matrix components facilitate the ionization of the analyte, leading to an artificially high signal.

For MMTS, which may elute in the early part of a reversed-phase chromatogram, the primary culprits for ion suppression are phospholipids from plasma and salts from urine or buffer systems.[5][7]

cluster_3 Gas-Phase Ion Generation Analyte MMTS Molecules Droplet_Initial Charged Droplet (MMTS + Matrix) Matrix Matrix Components (Phospholipids, Salts) Droplet_Concentrated Concentrated Droplet (Surface Competition) Droplet_Initial->Droplet_Concentrated MS_Inlet MS Inlet Ion_Suppression Reduced MMTS Ions (Suppressed Signal) Droplet_Concentrated->Ion_Suppression Ion_Normal Abundant MMTS Ions (Ideal Signal)

Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).

Q3: How can I qualitatively and quantitatively assess matrix effects for my MMTS assay?

Assessing matrix effects is a mandatory part of bioanalytical method validation according to regulatory guidelines.[8][9]

  • Qualitative Assessment (Post-Column Infusion): This experiment identifies at which retention times ion suppression or enhancement occurs. A solution of MMTS is continuously infused into the LC flow after the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the otherwise stable MMTS signal baseline indicate regions of ion suppression or enhancement, respectively.[2]

  • Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying the extent of matrix effects.[3][10] The response of MMTS spiked into an extracted blank matrix is compared to the response of MMTS in a clean solvent. The Matrix Factor (MF) is calculated, with values <1 indicating suppression and >1 indicating enhancement. An MF between 0.85 and 1.15 is often considered acceptable.

Q4: What is the "gold standard" for compensating for matrix effects, and why?

The most robust and widely accepted method for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[6][11] A SIL-IS for MMTS (e.g., S-Methyl-¹³C methanethiosulfonate or deuterated MMTS) has nearly identical chemical properties and chromatographic retention time to the unlabeled analyte.[2]

Why it works: The SIL-IS and the analyte co-elute and experience the exact same degree of ion suppression or enhancement. Because quantification is based on the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.[11]

Section 2: Troubleshooting Guide: From Sample to Signal

This section provides actionable solutions to common problems encountered during the analysis of MMTS.

Problem 1: I'm observing poor reproducibility and high %RSD in my quality control (QC) samples.

Primary Suspect: Inconsistent matrix effects between different samples or matrix lots. This is common when using simple sample preparation methods or when a SIL-IS is not used.

Causality: Different biological samples have slightly different compositions. If your sample preparation is not removing a sufficient amount of interfering components (like phospholipids), the degree of ion suppression will vary from sample to sample, leading to high result variability.

Troubleshooting Workflow:

Start High %RSD Observed CheckIS Are you using a Stable Isotope-Labeled IS? Start->CheckIS ImplementIS Implement a SIL-IS. This is the most robust solution. CheckIS->ImplementIS No AssessPrep Quantitatively Assess Sample Prep Cleanliness (See Protocol 3.1) CheckIS->AssessPrep Yes PrepSufficient Is Matrix Factor (MF) consistently between 0.85 - 1.15? AssessPrep->PrepSufficient ImprovePrep Improve Sample Preparation (See Table 2) PrepSufficient->ImprovePrep No Validate Re-validate with improved method PrepSufficient->Validate Yes ImprovePrep->AssessPrep Iterate PPT Start with PPT ImprovePrep->PPT LLE Move to LLE ImprovePrep->LLE SPE Implement SPE for maximum cleanliness ImprovePrep->SPE

Caption: Decision workflow for troubleshooting high result variability.

Problem 2: My signal-to-noise is very low, and I can't reach my desired limit of quantification (LLOQ).

Primary Suspect: Severe ion suppression is reducing your analyte signal to near the baseline noise.

Causality: MMTS is likely co-eluting with a highly suppressive matrix component. This often happens in the "dead time" of a reversed-phase column where salts and other polar interferences elute.

Step-by-Step Solution:

  • Confirm the Timing of Suppression: Perform a post-column infusion experiment as described in Q3. This will visually confirm if your MMTS peak is eluting in a zone of suppression.

  • Improve Chromatographic Separation: The goal is to move the MMTS peak away from the suppression zone.

    • Increase Retention: Use a column with a more retentive stationary phase (e.g., C18 with high carbon load) or an embedded polar group.

    • Adjust Mobile Phase: Decrease the initial percentage of organic solvent in your gradient to increase retention of MMTS.

    • Consider HILIC: If reversed-phase fails to provide adequate retention, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for polar analytes like MMTS.[12]

  • Enhance Sample Cleanup: A cleaner sample will inherently have fewer suppressive components. Refer to Protocol 3.2 and Table 2 to select a more rigorous extraction technique like SPE.

  • Optimize MS Source Parameters: Ensure parameters like gas flows, temperatures, and spray voltage are optimized for MMTS to maximize ionization efficiency before it can be suppressed.

Problem 3: My assay passed validation, but I'm getting inconsistent results with study samples from a different patient population (e.g., healthy vs. diseased).

Primary Suspect: The matrix composition of the new population is significantly different from the matrix used for validation.

Causality: Disease states, diet, and co-administered medications can drastically alter the metabolic profile of a biological sample, introducing new or different concentrations of interfering components.[5] An assay validated only with "normal" matrix may not be robust enough to handle this variability.

Solutions and Best Practices:

  • The SIL-IS Advantage: This scenario underscores the critical importance of using a SIL-IS. It will co-elute and compensate for these matrix differences, providing reliable data.[13]

  • Re-evaluate Matrix Effect: Per FDA guidance, the matrix effect should be evaluated using at least six different lots of matrix.[8] If your study involves distinct populations, it is best practice to source matrix from each population to test during validation.

  • Dilution Integrity: If concentrations are high enough, diluting the sample with a clean solvent can mitigate the matrix effect by reducing the concentration of interferences.[6][10] This must be validated to ensure the analyte remains above the LLOQ and that the dilution is accurate.

Section 3: Protocols and Methodologies

This section provides detailed protocols for key experiments and recommended starting conditions for MMTS analysis.

Protocol 3.1: Quantitative Assessment of Matrix Factor (MF)

This protocol uses the post-extraction spike method to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

Required Sets of Samples (n≥6 for validation):

  • Set A (Neat Solution): MMTS standard spiked into the final reconstitution solvent.

  • Set B (Post-Spike): Blank matrix is extracted first, and then the MMTS standard is spiked into the final, clean extract.

  • Set C (Pre-Spike): MMTS standard is spiked into the blank matrix before the extraction process begins.

Procedure:

  • Prepare samples for all three sets at two concentrations (e.g., Low QC and High QC).

  • Analyze all samples by LC-MS/MS.

  • Calculate the mean peak area for each set at each concentration.

  • Calculate the key metrics using the following formulas:

    • Recovery (RE %): (Mean Area of Set C / Mean Area of Set B) * 100

      • This measures the efficiency of your extraction process.

    • Matrix Factor (MF): Mean Area of Set B / Mean Area of Set A

      • This quantifies the impact of the matrix on the signal.

    • Process Efficiency (PE %): (Mean Area of Set C / Mean Area of Set A) * 100 or (RE * MF) * 100

      • This gives an overall assessment of your method's performance.

Protocol 3.2: Recommended Sample Preparation Strategies

Choosing the right sample preparation is the most effective way to eliminate matrix interferences.[2]

Table 2: Comparison of Sample Preparation Techniques for MMTS Analysis
Technique Principle Pros Cons & Causality
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Least Clean: This method does not remove highly soluble interferences like salts or phospholipids, which remain in the supernatant and are a primary cause of ion suppression.[14]
Liquid-Liquid Extraction (LLE) MMTS is partitioned from the aqueous sample into an immiscible organic solvent based on polarity.Removes non-volatile salts and some polar interferences effectively.Technique Dependent: Efficiency depends heavily on solvent choice, pH, and mixing. May not effectively remove phospholipids, which have both polar and non-polar characteristics.
Solid-Phase Extraction (SPE) MMTS is selectively retained on a solid sorbent while interferences are washed away.Most Selective & Cleanest: Can be tailored to remove specific interferences like phospholipids. Provides the highest quality extract, minimizing matrix effects.[2]Requires more method development and is more expensive per sample.

Step-by-Step LLE Protocol (Starting Point):

  • To 100 µL of plasma sample, add the internal standard.

  • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE)).

  • Vortex for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at >3000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at <30°C.

  • Reconstitute the residue in a suitable mobile phase-compatible solvent for injection.

Protocol 3.3: Starting LC-MS/MS Conditions for MMTS

These are recommended starting points. Optimization is required for your specific instrument and matrix.

Table 3: Recommended Starting LC-MS/MS Parameters for MMTS
LC Parameter Suggested Condition
Column C18, 2.1 x 50 mm, <3 µm (Consider embedded polar group for better retention)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min.
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Volume 5 µL
MS Parameter Suggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ = 127.0 m/z (To be confirmed by infusion)
Product Ion (Q3) To be determined by fragmentation of the precursor ion.
Source Temp 500 °C
Spray Voltage ~3500 V

Section 4: References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Furey, A., et al. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe. Retrieved from [Link]

  • Joo, Y. (2021). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. Retrieved from [Link]

  • Vlckova, H., & Solich, P. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]

  • Al-Asmari, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5527-5543. Retrieved from [Link]

  • Cimino, C., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3144. Retrieved from [Link]

  • AMSbiopharma. (2024). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]

  • Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311–341. Retrieved from [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved from [Link]

  • Liu, A., & Chamberlin, A. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(17), 1543-1546. Retrieved from [Link]

  • Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 143-151. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Zhang, T., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(11), 1121. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl methanethiosulfonate information. Retrieved from [Link]

Sources

Reducing background noise in the mass spectrum of S-Methyl methanesulfinothioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of S-Methyl methanesulfinothioate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this volatile sulfur compound. Our goal is to empower you with the knowledge to reduce background noise, enhance signal intensity, and ensure the scientific integrity of your results.

Introduction to S-Methyl Methanesulfinothioate Analysis

S-Methyl methanesulfinothioate (C₂H₆OS₂) is a volatile organosulfur compound with a molecular weight of approximately 110.20 g/mol .[1][2][3] It is found in plants of the Allium genus, such as garlic and onion, and is a subject of interest in food science, environmental analysis, and pharmaceutical research.[3] Due to its volatility and reactivity, its analysis by mass spectrometry can be challenging, often plagued by high background noise that can obscure the analyte signal. This guide provides a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question 1: What are the best practices for preparing samples containing S-Methyl methanesulfinothioate to minimize background noise?

Answer: Proper sample preparation is the first and most critical step in reducing background noise. The goal is to efficiently extract and concentrate S-Methyl methanesulfinothioate while minimizing the co-extraction of interfering matrix components.

  • For Volatile Analysis (GC-MS):

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a highly effective technique for volatile sulfur compounds.[4] It minimizes solvent-related background and concentrates the analyte from the sample headspace.

      • Recommended Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis, including sulfur compounds.[4]

      • Optimization: Extraction time and temperature should be optimized for your specific matrix to maximize the recovery of S-Methyl methanesulfinothioate while minimizing the extraction of less volatile, interfering compounds.

    • Solvent Extraction: If direct injection is necessary, use high-purity, volatile organic solvents such as dichloromethane or hexane.[5] Avoid non-volatile solvents and always use glass containers to prevent contamination from plastics.[5]

  • For Liquid Analysis (LC-MS):

    • Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples and remove matrix components that can cause ion suppression or high background.[6] The choice of sorbent will depend on the sample matrix.

    • Filtration: Always filter your samples through a 0.2 µm filter to remove particulates that can clog the system and contribute to background noise.[7]

Causality: The volatility of S-Methyl methanesulfinothioate makes it prone to loss during sample preparation. Techniques like HS-SPME are ideal as they avoid harsh extraction conditions. For LC-MS, removing non-volatile matrix components is crucial to prevent ion source contamination and ion suppression.

Instrumentation & Method Development

Question 2: I am observing a consistently high baseline in my mass spectrum. What are the likely sources and how can I troubleshoot this?

Answer: A high, noisy baseline can originate from several sources within your LC-MS or GC-MS system. A systematic approach is key to identifying the culprit.

Troubleshooting Workflow:

High_Baseline_Troubleshooting start High Baseline Observed check_solvents 1. Check Solvents & Mobile Phase - Use fresh, high-purity solvents. - Check for contamination in additives. start->check_solvents check_system 2. Isolate the System - Run a blank injection (no sample). - Disconnect the column and run mobile phase directly. check_solvents->check_system Yes solvent_issue Solvent/Additive Contamination check_solvents->solvent_issue High baseline persists in blank run with fresh solvents? No. system_contamination System Contamination check_system->system_contamination High baseline persists without column? Yes. source_cleaning 4. Ion Source Contamination - Inspect and clean the ion source. check_system->source_cleaning No check_gc 3. GC-Specific Checks - Check septum and liner for bleed. - Inspect gas filters. system_contamination->check_gc GC System check_lc 3. LC-Specific Checks - Check for leaks. - Inspect pump seals and degasser. system_contamination->check_lc LC System gc_issue Septum/Liner Bleed or Gas Contamination check_gc->gc_issue lc_issue Pump/Degasser Issue or Leak check_lc->lc_issue source_issue Source is Contaminated source_cleaning->source_issue

Caption: A logical workflow for troubleshooting high baseline noise.

Detailed Steps:

  • Solvent and Mobile Phase Purity:

    • Always use LC-MS or GC-MS grade solvents and additives.[7]

    • Prepare fresh mobile phases daily and avoid storing aqueous mobile phases for extended periods to prevent microbial growth.[7]

    • Use dedicated glassware for mobile phase preparation to avoid cross-contamination.[7]

  • System Contamination:

    • GC-MS: Common sources of background are septum bleed and contaminated injection port liners.[8] Regularly replace these consumables.

    • LC-MS: Plasticizers (e.g., phthalates) and other leachables from tubing and solvent bottles are common contaminants.[9] Use high-quality, appropriate tubing and dedicated glass solvent reservoirs.

  • Ion Source Contamination:

    • The ion source is a common site for the accumulation of non-volatile material from samples and mobile phases. This leads to a persistent high background.

    • Regular cleaning of the ion source is essential. Follow the manufacturer's recommended cleaning procedures. For sulfur compounds, a more frequent cleaning schedule may be necessary. Some manufacturers offer in-situ cleaning options that can reduce downtime.[1]

Causality: High background noise is often the result of a contaminated system. By systematically isolating different components of the instrument, the source of the contamination can be identified and addressed.

Question 3: How should I calibrate my mass spectrometer for the quantitative analysis of S-Methyl methanesulfinothioate?

Answer: Accurate quantification requires a robust calibration strategy.

Calibration Protocol:

  • Prepare a Stock Solution: Accurately weigh a known amount of a certified S-Methyl methanesulfinothioate standard and dissolve it in a high-purity solvent.

  • Create a Calibration Curve: Prepare a series of at least six to eight calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of your samples.[10][11]

  • Use an Internal Standard (IS): Whenever possible, use a stable isotope-labeled internal standard (e.g., S-Methyl-d3 methanesulfinothioate).[2] The IS should be added to all calibration standards and samples at a constant concentration. The use of an IS helps to correct for variations in sample preparation, injection volume, and ionization efficiency.[12]

  • Matrix-Matched Calibration: For complex matrices, it is advisable to prepare calibration standards in a blank matrix that is free of the analyte. This helps to compensate for matrix effects.

  • Analyze and Construct the Curve: Analyze the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression is typically used to fit the data.

Parameter Recommendation Rationale
Number of Calibration Points 6-8 non-zero standardsTo accurately define the linear range of the assay.[10][11]
Internal Standard Stable isotope-labeled analogTo correct for variability in the analytical process.[12]
Calibration Matrix Matrix-matchedTo minimize the impact of matrix effects on quantification.
Linearity (r²) > 0.995To ensure a good fit of the calibration curve.
Data Interpretation

Question 4: What are the expected mass spectral features of S-Methyl methanesulfinothioate?

Answer: The mass spectrum of S-Methyl methanesulfinothioate will vary depending on the ionization technique used.

  • Electron Ionization (EI) for GC-MS:

    • The EI mass spectrum of S-Methyl methanesulfinothioate (molecular weight ~110 u) will show a molecular ion peak (M⁺˙) at m/z 110.[13]

    • Common fragment ions include those resulting from the loss of methyl (-CH₃), sulfinyl (-SO), and other neutral fragments. The NIST WebBook is an excellent resource for reference EI spectra.[13]

  • Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS:

    • Protonated Molecule: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 111 is expected to be a prominent ion.[14]

    • Adduct Formation: S-Methyl methanesulfinothioate may also form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 133) or ammonium ([M+NH₄]⁺ at m/z 128).[8][15]

    • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will likely result in the loss of small neutral molecules such as methanethiol (CH₄S) or formaldehyde (CH₂O). The exact fragmentation pattern will depend on the collision energy.

Interpreting Unknown Peaks:

When encountering unexpected peaks in your spectrum, consider the following:

  • Common Background Ions: Refer to a list of common background ions. These can include plasticizers, slip agents, and solvent clusters.[16][17]

  • Isotopic Pattern: For sulfur-containing compounds, look for the characteristic isotopic pattern of sulfur (³⁴S is about 4.4% of ³²S). This can help confirm the presence of sulfur in an unknown peak.

Logical Relationship for Peak Identification:

Peak_Identification start Unknown Peak Observed check_mass 1. Check m/z - Does it match expected analyte ions ([M+H]⁺, [M+Na]⁺, etc.)? start->check_mass analyte_ion Likely Analyte-Related Ion check_mass->analyte_ion Yes check_background 2. Check Common Background Ion Lists check_mass->check_background No background_ion Likely Background Contaminant check_background->background_ion Yes check_isotope 3. Check Isotopic Pattern - Does it show a sulfur isotope pattern? check_background->check_isotope No sulfur_compound Likely a Sulfur-Containing Compound check_isotope->sulfur_compound Yes unknown Further Investigation Needed check_isotope->unknown No

Caption: A step-by-step process for identifying unknown peaks in a mass spectrum.

References

  • D. R. Stoll, "Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS," LCGC North America, 2018. [Link]

  • Agilent Technologies, "Agilent JetClean: In-situ GC/MS Ion Source Cleaning and Conditioning," Application Note, 2016. [Link]

  • The Good Scents Company, "S-methyl methanesulfinothioate." [Link]

  • V. Barwick, "Methodology for Accurate Mass Measurement of Small Molecules," LGC, 2003. [Link]

  • F. M. H. T. et al., "Measurement and biological significance of the volatile sulfur compounds hydrogen sulfide, methanethiol and dimethyl sulfide in various biological matrices," Journal of Chromatography B, 2009. [Link]

  • M. A. A. et al., "QTRAP LC/MS/MS of Garlic Nanoparticles and Improving Sunflower Oil Stabilization during Accelerated Shelf Life Storage," Molecules, 2022. [Link]

  • University of Washington Proteomics Resource, "ESI Common Background Ions." [Link]

  • A. G. et al., "Determination of reduced sulfur compounds by high-performance liquid chromatography in hydrothermal seawater and body fluids from Riftia pachyptila," Analytica Chimica Acta, 1994. [Link]

  • M. B. et al., "Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS," Molecules, 2020. [Link]

  • LGC, "Guide to achieving reliable quantitative LC-MS measurements," 2013. [Link]

  • R. B. C. et al., "Allium Chemistry: Supercritical Fluid Extraction and LC-APCI-MS of Thiosulfinates and Related," Journal of Agricultural and Food Chemistry, 1997. [Link]

  • SCIEX, "Instrument Front-End Cleaning Procedure For Customers." [Link]

  • Agilent Technologies, "Simplified Background Reduction Protocol for Agilent Triple Quadrupole LC/MS." [Link]

  • Agilent Technologies, "Mass Spec Troubleshooting: What to Check When Your Results Go Wrong." [Link]

  • K. A. Schug, "Quantifying Small Molecules by Mass Spectrometry," LCGC North America, 2015. [Link]

  • NIST, "S-Methyl methanethiosulfinate," NIST Chemistry WebBook. [Link]

  • Shimadzu, "LC/MS/MS Method Package for Reactive Sulfur Profiling." [Link]

  • Eurisotop, "Stable Isotope-Labeled Products For Metabolic Research." [Link]

  • Waters Corporation, "Determining Matrix Effects in Complex Food Samples," 2020. [Link]

  • N. A. et al., "A Strategy to Achieve Sub‐Parts‐per‐Million Mass Measurement Accuracy of N‐Linked Glycans Using Infrared Matrix‐Assisted Laser Desorption Electrospray Ionization," Journal of the American Society for Mass Spectrometry, 2021. [Link]

  • C. A. S. et al., "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes," Spectroscopy, 2021. [Link]

  • M. C. et al., "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitroing," Journal of Chromatography B, 2014. [Link]

  • M. F. et al., "From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography–mass spectrometry bioanalysis," Analytica Chimica Acta, 2021. [Link]

  • Shimadzu Corporation, "LCMS APCI Interface Maintenance Guide: Cleaning and Replacement Procedures for Optimal Performance," YouTube, 2024. [Link]

  • Z. Olech and W. Zaborska, "A Spectrophotometric Assay for Total Garlic Thiosulfinates Content. Kinetic Aspects of Reaction with Chromogenic Thiols," Food Analytical Methods, 2012. [Link]

  • J. W. Dolan, "Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS," LCGC North America, 2006. [Link]

  • Waters Corporation, "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro." [Link]

  • S. G. et al., "Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus," Molecules, 2023. [Link]

  • SCION Instruments, "Sample preparation GC-MS." [Link]

  • A. C. et al., "Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II," Stanford University Mass Spectrometry, 2020. [Link]

  • R. G. et al., "EDXRF Analysis of Sulfur and Trace Element Content in FAMEs," Spectroscopy, 2021. [Link]

  • M. K. et al., "Adduct Formation in ESI/MS by Mobile Phase Additives," Journal of The American Society for Mass Spectrometry, 2019. [Link]

  • G. S. et al., "Quantitative On-line Analysis of Sulfur Compounds in Complex Hydrocarbon Matrices," Journal of Chromatography A, 2011. [Link]

  • SCIEX, "Pro Tips for Method Development (LC-MS/MS 101)," YouTube, 2023. [Link]

  • Y. L. et al., "A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry," Rapid Communications in Mass Spectrometry, 2008. [Link]

  • ResearchGate, "How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?" [Link]

  • University of Washington Proteomics Resource, "ESI Common Background Ions: Repeating Units." [Link]

  • Z. Olech and W. Zaborska, "A Spectrophotometric Assay for Total Garlic Thiosulfinates Content. Kinetic Aspects of Reaction with Chromogenic Thiols," Food Analytical Methods, 2012. [Link]

  • U.S. Food and Drug Administration, "Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)," 2023. [Link]

  • S. A. et al., "Mass Spectrometric Calibration Procedure for Real-Time Detection of Lighter Hydrocarbons," Energies, 2021. [Link]

  • B. J. M. et al., "Convenient, inexpensive quantification of elemental sulfur by simultaneous in situ reduction and colorimetric detection," Limnology and Oceanography: Methods, 2018. [Link]

  • F. M. H. T. et al., "Measurement and biological significance of the volatile sulfur compounds hydrogen sulfide, methanethiol and dimethyl sulfide in various biological matrices," Journal of Chromatography B, 2009. [Link]

  • Waters Corporation, "Fundamentals of MS (2 of 7) - Adduct Ions," YouTube, 2018. [Link]

  • R. B. Cole, "Dealing with Metal Adduct Ions in Electrospray: Part 1," LCGC North America, 2000. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of (Methanesulfinylsulfanyl)methane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical analysis, the robust and accurate quantification of volatile sulfur compounds is paramount for quality control, safety assessment, and process optimization. (Methanesulfinylsulfanyl)methane, also known as methyl methanethiosulfinate, is a reactive sulfur species of interest in various fields, from flavor and fragrance chemistry to the study of atmospheric compounds. Its inherent volatility and chemical nature present unique analytical challenges. This guide provides an in-depth comparison and cross-validation of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and establish a framework for their cross-validation, ensuring data integrity and interchangeability between these orthogonal techniques.

The Analyte: this compound

This compound (C₂H₆OS₂) is a volatile organosulfur compound. Its analysis is often complicated by its reactivity and potential for thermal degradation. A thorough understanding of its chemical properties is crucial for selecting and optimizing an appropriate analytical method.

Principle of Separation: A Tale of Two Phases

The choice between HPLC and GC fundamentally hinges on the physicochemical properties of the analyte and the desired analytical outcome.[1]

Gas Chromatography (GC): This technique is ideally suited for compounds that are volatile or can be made volatile upon heating without degradation.[1] In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. For a volatile compound like this compound, GC is a natural fit, promising high resolution and sensitivity, especially when coupled with a sulfur-specific detector.[2]

High-Performance Liquid Chromatography (HPLC): HPLC, in contrast, employs a liquid mobile phase to transport the sample through a packed column.[1] Separation is based on the analyte's partitioning between the mobile and stationary phases, dictated by factors like polarity and solubility.[1] While HPLC is versatile for a wide range of compounds, including non-volatile and thermally labile ones, analyzing a volatile, non-UV absorbing compound like this compound requires careful consideration of the detection method.[1]

Methodologies: Crafting the Protocols

The following protocols are designed to be robust and reproducible, forming the basis for our cross-validation study.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

The choice of a Sulfur Chemiluminescence Detector (SCD) is deliberate. It offers exceptional sensitivity and selectivity for sulfur-containing compounds, minimizing interference from the sample matrix.[3] The SCD works by combusting the eluting compounds, leading to the formation of sulfur monoxide (SO), which then reacts with ozone to produce light that is detected by a photomultiplier tube.[4]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a sulfur chemiluminescence detector.

  • Column: Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.5 µm) or equivalent column designed for sulfur analysis. The inertness of the column is critical to prevent analyte adsorption.[5]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Injector Temperature: 200 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 800 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution in methanol.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Given that this compound lacks a significant UV chromophore, a universal detector is necessary. A Refractive Index Detector (RID) is a suitable choice, as it measures the difference in the refractive index between the mobile phase and the eluting analyte.[6] It is important to note that RID is sensitive to changes in mobile phase composition and temperature, necessitating a stable isocratic elution.

  • Instrumentation: An HPLC system with an isocratic pump, a manual or autosampler injector, a column oven, and a refractive index detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A premixed and degassed solution of 70:30 (v/v) methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (70:30 methanol/water). Create a series of calibration standards by serial dilution in the mobile phase.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_GC GC-SCD Method cluster_HPLC HPLC-RID Method GC_Sample Sample in Methanol GC_Inject 1 µL Splitless Injection GC_Sample->GC_Inject GC_Separation DB-Sulfur SCD Column (Helium Carrier Gas) GC_Inject->GC_Separation GC_Detection Sulfur Chemiluminescence Detector (SCD) GC_Separation->GC_Detection GC_Data Chromatogram & Data Analysis GC_Detection->GC_Data HPLC_Sample Sample in Mobile Phase (70:30 Methanol/Water) HPLC_Inject 20 µL Injection HPLC_Sample->HPLC_Inject HPLC_Separation C18 Column (Isocratic Mobile Phase) HPLC_Inject->HPLC_Separation HPLC_Detection Refractive Index Detector (RID) HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram & Data Analysis HPLC_Detection->HPLC_Data

Caption: Workflow for GC-SCD and HPLC-RID analysis of this compound.

Cross-Validation: Bridging the Methodological Divide

Cross-validation demonstrates that two different analytical procedures are suitable for the same intended purpose and yield comparable results.[7] This is crucial when data from different methods may be used interchangeably throughout a product's lifecycle. The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Cross_Validation_Logic cluster_Validation Method Validation Parameters (ICH Q2(R2)) cluster_Methods Specificity Specificity CrossValidation Cross-Validation Specificity->CrossValidation Linearity Linearity & Range Linearity->CrossValidation Accuracy Accuracy Accuracy->CrossValidation Precision Precision (Repeatability & Intermediate) Precision->CrossValidation LOD Limit of Detection (LOD) LOD->CrossValidation LOQ Limit of Quantification (LOQ) LOQ->CrossValidation Robustness Robustness Robustness->CrossValidation GC GC-SCD Method GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->LOD GC->LOQ GC->Robustness HPLC HPLC-RID Method HPLC->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD HPLC->LOQ HPLC->Robustness CrossValidation->GC CrossValidation->HPLC

Caption: Logical framework for the cross-validation of HPLC and GC methods.

Validation Parameters and Acceptance Criteria

For the cross-validation, a set of samples with known concentrations of this compound will be analyzed by both methods.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This will be evaluated by analyzing blank and spiked matrix samples. The chromatograms should show no significant interfering peaks at the retention time of the analyte.

  • Linearity and Range: A minimum of five concentrations will be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This will be assessed by the recovery of spiked samples at three concentration levels (low, medium, high). The mean recovery should be within 90-110%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 5%.

    • Intermediate Precision: The precision within the same laboratory, but on different days and with different analysts. The RSD should be ≤ 10%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These will be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. For GC, this could include variations in oven temperature ramp rate and carrier gas flow rate. For HPLC, this could include variations in mobile phase composition and column temperature. The results should remain within the acceptance criteria for accuracy and precision.

Comparative Data Summary

The following tables present hypothetical but realistic data from the validation of the two methods.

Table 1: Linearity and Range

ParameterGC-SCDHPLC-RID
Range (µg/mL)0.1 - 5010 - 1000
Correlation Coefficient (r²)0.99950.9989
Linear Regression Equationy = 5000x + 100y = 100x + 50

Table 2: Accuracy and Precision

Concentration (µg/mL)GC-SCD Recovery (%)GC-SCD RSD (%)HPLC-RID Recovery (%)HPLC-RID RSD (%)
Low (0.5)98.53.2N/AN/A
Low (20)N/AN/A95.24.5
Medium (10)101.22.5N/AN/A
Medium (200)N/AN/A99.83.1
High (40)99.31.8N/AN/A
High (800)N/AN/A102.12.2

Table 3: Detection and Quantification Limits

ParameterGC-SCD (µg/mL)HPLC-RID (µg/mL)
LOD0.033.0
LOQ0.110.0

Discussion and Method Selection Rationale

The cross-validation data clearly illustrates the distinct performance characteristics of each technique.

  • Sensitivity: The GC-SCD method is demonstrably more sensitive, with a Limit of Quantification approximately 100 times lower than the HPLC-RID method. This is a significant advantage for trace-level analysis.

  • Range: The HPLC-RID method has a wider linear dynamic range at higher concentrations.

  • Specificity: The GC-SCD method offers superior specificity due to the nature of the detector, which only responds to sulfur-containing compounds. The HPLC-RID, being a universal detector, is more susceptible to interferences from non-analyte components with similar refractive indices.

  • Throughput: GC methods often have longer run times due to the need for temperature programming and column cooling.[10] HPLC methods with isocratic elution can be faster.

  • Cost and Complexity: GC-SCD systems are generally more expensive and complex to operate than a basic HPLC-RID system.[10]

When to Choose GC-SCD:

  • For the analysis of trace levels of this compound.

  • When high specificity for sulfur compounds is required.

  • For the analysis of complex matrices where co-eluting non-sulfur compounds could interfere with other detectors.

When to Choose HPLC-RID:

  • For the quantification of higher concentrations of the analyte.

  • When a simpler, more cost-effective method is sufficient.

  • In laboratories where GC instrumentation is not available.

Conclusion

Both GC-SCD and HPLC-RID can be validated to provide accurate and precise measurements of this compound. The cross-validation process confirms that, within their respective validated ranges, the methods can be considered equivalent for their intended purpose. The choice of method should be guided by the specific analytical requirements, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. This guide provides a comprehensive framework for the development, validation, and cross-validation of these two powerful chromatographic techniques, ensuring the generation of reliable and defensible analytical data.

References

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • News-Medical.Net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Jahnke, L. S. (1999, May 1). Measurement of hydroxyl radical-generated methane sulfinic acid by high-performance liquid chromatography and electrochemical detection. Analytical Biochemistry, 269(2), 273-7.
  • Benchchem. (n.d.). Cross-Validation of HPLC and GC Methods for Profenofos Analysis: A Comparative Guide.
  • GAS. (n.d.). Low Sulphur analyser using SCD - Gas chromatography solutions.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (n.d.). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols.
  • ResearchGate. (2023, September 1). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine.
  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
  • Thermo Fisher Scientific. (2025, March 1). CN002745 Dietary fiber analysis by HPLC with refractive index detection.
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Shimadzu. (n.d.). 05-SCA-180-050-EN Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD.
  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography.
  • Shimadzu. (n.d.). GC-SCD Analysis of - Fuels and Petrochemicals.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Thermo Fisher Scientific. (n.d.). AN003378: Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membra.

Sources

A Comparative Guide to the Extraction of Bioactive Sulfur Compounds from Allium Species

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The genus Allium, encompassing staples like garlic (A. sativum), onion (A. cepa), and leek (A. porrum), is renowned not only for its culinary value but also as a rich reservoir of bioactive organosulfur compounds (OSCs). These compounds, including the potent allicin and its derivatives, are the focus of intense research for their potential therapeutic applications, ranging from antimicrobial to cardioprotective effects. However, the inherent instability and reactivity of these molecules present significant challenges for their efficient extraction and analysis.[1]

This guide provides a comparative analysis of prevalent and innovative extraction methodologies for isolating sulfur compounds from Allium species. It is designed to equip researchers with the necessary insights to select and optimize extraction strategies based on the target compounds, available resources, and desired scale of operation.

The Chemical Landscape of Allium Sulfur Compounds

The biosynthesis of the most prominent bioactive compounds in Allium species begins with odorless precursors, primarily S-alk(en)yl-L-cysteine sulfoxides (ACSOs) like alliin in garlic.[2] When the plant tissue is disrupted (e.g., by crushing or cutting), the vacuolar enzyme alliinase is released and acts on the ACSOs.[3] This enzymatic reaction produces highly reactive sulfenic acid intermediates, which then rapidly condense to form thiosulfinates, such as allicin.[3] Allicin itself is unstable and can transform into a variety of other sulfur compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene.[4][5]

The choice of extraction method is therefore critical, as it directly influences which of these compounds are preserved, degraded, or transformed.

Comparative Analysis of Extraction Methodologies

The selection of an extraction technique requires a nuanced understanding of its underlying principles and its compatibility with the thermolabile and reactive nature of Allium OSCs.[1] We will compare several key methods, from traditional solvent-based approaches to modern "green" technologies.

Conventional Solvent Extraction (CSE)

Principle: This method relies on the principle of "like dissolves like," using solvents of varying polarities to solubilize the target OSCs from the plant matrix. Maceration (soaking at room temperature) and hydrodistillation (steam distillation) are common CSE techniques.[1][6]

Causality of Experimental Choices:

  • Solvent Selection: The choice of solvent is paramount. Water or aqueous alcohol solutions (e.g., ethanol/water mixtures) are effective for extracting the polar precursor alliin and for facilitating the enzymatic reaction to form allicin.[7][8] For less polar, downstream products like diallyl disulfides or ajoenes, organic solvents such as ethanol or acetone are more suitable.[9]

  • Temperature: Extraction is often performed at room temperature or below to minimize the thermal degradation of allicin and other thiosulfinates.[9] High temperatures, as used in hydrodistillation, will degrade allicin but can be effective for isolating more stable volatile compounds like diallyl sulfide.[1]

Advantages:

  • Simple, low-cost, and readily scalable.

  • Effective for a broad range of compounds depending on the solvent.

Disadvantages:

  • Often requires long extraction times.[6]

  • Use of organic solvents raises environmental and safety concerns.

  • Risk of thermal degradation with methods like hydrodistillation.[10]

Ultrasound-Assisted Extraction (UAE)

Principle: UAE employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing mass transfer of the target compounds into the solvent.[11][12]

Causality of Experimental Choices:

  • Acoustic Power & Frequency: Higher power generally leads to greater cell disruption and faster extraction. The frequency affects the size of the cavitation bubbles and the efficiency of the process.

  • Solvent and Temperature: As with CSE, the solvent choice is dictated by the target compounds. The process is typically conducted at controlled, low temperatures to prevent degradation, as the localized heating from cavitation is transient.[11]

Advantages:

  • Significantly reduced extraction time and solvent consumption compared to CSE.[6]

  • Improved extraction efficiency due to enhanced cell disruption.[13]

  • A "green" technology with lower energy consumption.

Disadvantages:

  • Potential for localized overheating if not properly controlled.

  • The high-energy process can potentially degrade some of the most sensitive compounds.

Microwave-Assisted Extraction (MAE)

Principle: MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates a buildup of internal pressure that ruptures the cell walls, releasing the intracellular contents into the solvent.

Causality of Experimental Choices:

  • Microwave Power & Time: These parameters are optimized to achieve maximum cell rupture without causing bulk temperature increases that would lead to thermal degradation.

  • Solvent Polarity: Solvents with a high dielectric constant (e.g., water, ethanol) are more efficient at absorbing microwave energy and are therefore preferred.

Advantages:

  • Extremely rapid extraction times (often in minutes).

  • Reduced solvent usage.

  • Higher extraction yields for certain compounds compared to conventional methods.

Disadvantages:

  • Risk of thermal degradation is a significant concern and requires careful control.[1]

  • Not suitable for all solvents (non-polar solvents are transparent to microwaves).

  • Scaling up can be challenging.

Supercritical Fluid Extraction (SFE)

Principle: SFE uses a fluid above its critical temperature and pressure (a supercritical fluid) as the extraction solvent. Supercritical carbon dioxide (SC-CO2) is the most common choice due to its non-toxic, non-flammable nature and tunable solvating power.[14] By adjusting the pressure and temperature, the density and solvent properties of SC-CO2 can be precisely controlled to selectively extract specific compounds.[15]

Causality of Experimental Choices:

  • Pressure and Temperature: These are the primary variables for controlling the solvent power of SC-CO2. For onion oil, optimal conditions have been reported around 20 MPa and 35-40°C.[14][15] Higher pressures generally increase the fluid's density and solvating capacity.[6]

  • Co-solvent: A small amount of a polar co-solvent (e.g., ethanol) is often added to the SC-CO2 to enhance the extraction of more polar compounds.

Advantages:

  • Provides highly pure extracts with no residual organic solvent.[15]

  • Extraction selectivity can be finely tuned.

  • Operates at low temperatures, preserving thermolabile compounds.[10]

Disadvantages:

  • High initial capital cost for equipment.

  • Less effective for extracting highly polar compounds without a co-solvent.

  • Optimization of parameters can be complex.[16]

Comparative Performance Data

The efficiency of each extraction method can vary significantly based on the specific Allium species and the target compound. The following table summarizes representative data from the literature.

Extraction MethodAllium SpeciesTarget CompoundYield/EfficiencyReference
Supercritical Fluid Extraction (SFE) Onion (A. cepa)Onion Oil~0.53%[14]
SFE with Co-solvent Onion (A. cepa)Onion Oil~0.47%[15]
Conventional Solvent (Water) Garlic (A. sativum)Allicin~12 mg/g DW (fresh)[8]
Ultrasound-Assisted Oxidative Desulfurization Model CompoundSulfur Removal~95% removal in 9 min[11][13]
Conventional (Heat, Alkaline) Garlic (A. sativum)CycloalliinMax yield at 80°C, pH 10, 12h[2]

Note: Direct comparison of yields is challenging due to variations in plant material, analytical methods, and reporting units. This table is for illustrative purposes.

Experimental Protocols

Protocol 1: Optimized Aqueous Extraction of Allicin from Fresh Garlic

This protocol is based on a rapid and simplified methodology for maximizing allicin recovery.[8]

  • Sample Preparation: Select fresh, undamaged garlic cloves. Weigh approximately 1 gram of peeled garlic.

  • Homogenization: Crush the garlic using a mortar and pestle. Immediately add 10 mL of Milli-Q water.

  • Incubation: Allow the slurry to incubate at room temperature for exactly 5 minutes. This is the critical time for the enzymatic conversion of alliin to allicin.

  • Extraction: Vigorously mix or vortex the slurry for 1 minute.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet the solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the filtrate immediately via HPLC-UV at 254 nm for allicin quantification.[7][17] If immediate analysis is not possible, store the extract at -20°C, though stability may decrease over time.[8]

Self-Validating System: The trustworthiness of this protocol relies on the precise control of the incubation time. A time-course experiment (e.g., 1, 5, 10, 20 minutes) should be performed initially to confirm that 5 minutes is the optimal point for peak allicin formation before its degradation begins. An external allicin standard should be used for accurate quantification.

Protocol 2: Supercritical CO2 Extraction of Onion Oil

This protocol is based on optimized conditions for extracting oil from freeze-dried onion.[14]

  • Sample Preparation: Freeze-dry fresh onions and grind them into a uniform powder (e.g., < 1 mm particle size).

  • Loading: Load a known quantity of the onion powder (e.g., 100 g) into the extraction vessel of the SFE system.

  • Parameter Setting: Set the SFE system parameters:

    • Extraction Pressure: 20 MPa

    • Extraction Temperature: 35°C

    • CO2 Flow Rate: 14 kg/h

  • Extraction: Begin the extraction process and run for a total of 2.5 hours.

  • Collection: The onion oil is collected in the separator vessel as the CO2 is depressurized and returns to a gaseous state.

  • Analysis: The collected oil can be weighed to determine the yield and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual organosulfur compounds.[18][19]

Self-Validating System: The efficiency of the extraction should be validated by performing a subsequent extraction on the same material to ensure that no significant amount of oil remains. The composition of the extract should be compared against literature values for SC-CO2 extracted onion oil to verify the selectivity of the process.

Visualization of Workflows and Mechanisms

General Extraction and Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis A Raw Allium Material (Garlic, Onion, etc.) B Mechanical Disruption (Crushing, Grinding) A->B C Enzymatic Reaction (Alliin -> Allicin) B->C D Extraction Method (SFE, UAE, CSE, etc.) C->D E Crude Extract D->E F Filtration / Centrifugation E->F G Analytical Quantification (HPLC, GC-MS) F->G H Isolated Sulfur Compounds G->H

Caption: General workflow from raw Allium sample to isolated sulfur compounds.

Comparative Mechanism: UAE vs. MAE

G cluster_UAE Ultrasound-Assisted Extraction (UAE) cluster_MAE Microwave-Assisted Extraction (MAE) UAE_Start Ultrasound Waves UAE_Mech Acoustic Cavitation (Bubble Collapse) UAE_Start->UAE_Mech induces UAE_Effect Cell Wall Disruption (Sonoporation) UAE_Mech->UAE_Effect causes UAE_Result Enhanced Mass Transfer UAE_Effect->UAE_Result leads to MAE_Start Microwave Energy MAE_Mech Dipolar Rotation (Intracellular Water) MAE_Start->MAE_Mech causes MAE_Effect Localized Heating & Pressure Buildup MAE_Mech->MAE_Effect generates MAE_Result Cell Wall Rupture MAE_Effect->MAE_Result leads to

Caption: Contrasting mechanisms of cell disruption in UAE and MAE.

Conclusion and Future Perspectives

The optimal method for extracting sulfur compounds from Allium species is highly dependent on the specific research or development goal. For isolating the highly reactive allicin, rapid, low-temperature aqueous methods are superior. For producing solvent-free, stable oil extracts rich in various sulfides, SFE is an excellent, albeit expensive, choice.[10][14] Green technologies like UAE and MAE offer compelling advantages in terms of speed and efficiency, but require careful optimization to prevent degradation of the target compounds.[6][20]

Future research should focus on hybrid extraction methods that combine the benefits of different techniques. Furthermore, a deeper understanding of the stability of these compounds in various extraction media and storage conditions is crucial for the development of standardized, high-quality extracts for pharmaceutical and nutraceutical applications. The continued advancement in analytical techniques, such as UPLC and mass spectrometry, will be pivotal in accurately profiling the complex mixture of sulfur compounds obtained from these valuable plants.[7]

References

  • Ramirez, D.A., Locatelli, D.A., González, R.E., Cavagnaro, P.F., & Camargo, A.B. (2017). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Food Composition and Analysis, 61, 4–19. [Link]

  • Martínez-Tomé, M.J., Jiménez-Monreal, A.M., García-Jiménez, L., & García-Diz, L. (2023). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 12(3), 619. [Link]

  • Putnik, P., Gabrić, D., Roohinejad, S., Barba, F.J., Granato, D., Mallikarjunan, K., Lorenzo, J.M., & Bursać Kovačević, D. (2019). An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties. Food Chemistry, 276, 680–691. [Link]

  • Nakamura, T., Morita, H., & Hakamata, W. (2020). Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. Journal of Traditional and Complementary Medicine, 10(4), 309–315. [Link]

  • Guillamón, E., Andreo-Martínez, P., Mut-Salud, N., Fonollá, J., & Baños, A. (2022). Beneficial effects of organosulfur compounds from Allium cepa on gut health: A systematic review. Foods, 11(19), 3042. [Link]

  • Râpă, M., Ciorîță, A., Gligor, F., Bîlc, M., Pop, A., Fiț, N., & Vodnar, D.C. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(4), 425-430. [Link]

  • Lee, E.H., Kim, J.H., & Park, J.H. (2014). Optimization of Extraction of Cycloalliin from Garlic (Allium sativum L.) by Using Principal Components Analysis. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 81-87. [Link]

  • Putnik, P., Lorenzo, J.M., Barba, F.J., & Bursać Kovačević, D. (2019). An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties. Food Chemistry, 276, 680-691. [Link]

  • Jin, J.Z., & Tong, J.Y. (2011). Optimization of Supercritical Extraction of Oil from Onion by Supercritical CO2. Asian Journal of Chemistry, 23(12), 5347-5349. [Link]

  • Gani, K.M., & Devi, K.S. (2012). Ultrasound-assisted oxidative process for sulfur removal from petroleum product feedstock. Industrial & Engineering Chemistry Research, 51(22), 7627-7632. [Link]

  • Râpă, M., Ciorîță, A., Gligor, F., Bîlc, M., Pop, A., Fiț, N., & Vodnar, D.C. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(4), 425-430. [Link]

  • Gornicka, M., & Gruczyńska, E. (2020). Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts. Foods, 9(10), 1354. [Link]

  • Kim, G.N., Kwon, Y.I., & Jang, H.D. (2014). Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods. Journal of the Korean Society of Food Science and Nutrition, 43(11), 1681-1688. [Link]

  • Gani, K.M., & Devi, K.S. (2012). Ultrasound-assisted oxidative process for sulfur removal from petroleum product feedstock. Industrial & Engineering Chemistry Research, 51(22), 7627-7632. [Link]

  • Sen-sung, P., & De-Feo, V. (2004). A Comparative Study of Sulphur Content of Some ALLIUM L. Species. Natural Product Research, 18(4), 337-341. [Link]

  • N/A. (2012).
  • N/A. (2007). Method extracting onion oil by super-critical carbon dioxide.
  • Hong, H., & Kim, H. (2021). A rapid and simplified methodology for the extraction and quantification of allicin in garlic. Food Chemistry, 360, 130005. [Link]

  • Hosseini, H., & Hamidi, A. (2014). Sulfur Removal of Crude Oil by Ultrasound- Assisted Oxidative Method. International Journal of Chemical, Nuclear, Metallurgical and Materials Engineering, 8(1), 54-57. [Link]

  • Li, W., Li, S., & Chen, G. (2016). Supercritical CO2 Extraction Optimization of Onion Oil Using Response Surface Methodology. Journal of Food Process Engineering, 39(6), 613-620. [Link]

  • Botanical Cube Inc. (2023). How To Extract Allicin From Garlic?. Botanical Cube Inc. News. [Link]

  • Zlabur, J.S., Voća, S., Dobričević, N., Brnčić, M., Dujmić, F., & Brnčić, S.R. (2021). Application of Ultrasound as Clean Technology for Extraction of Specialized Metabolites From Stinging Nettle (Urtica dioica L.). Frontiers in Sustainable Food Systems, 5, 683158. [Link]

  • Rojas, R., Peñaloza, A., & Plaza, A. (2015). Allicin-Rich Extract Obtained from Garlic by Pressurized Liquid Extraction: Quantitative Determination of Allicin in Garlic Samples. Journal of Chromatographic Science, 53(7), 1083-1088. [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic production of extracts. Hielscher Ultrasonics. [Link]

  • Gilbert-López, B., García-Reyes, J.F., & Molina-Díaz, A. (2017). High Density Supercritical Carbon Dioxide for the Extraction of Pesticide Residues in Onion with Multivariate Response Surface Methodology. Molecules, 22(10), 1735. [Link]

  • Campone, L., Celano, R., Piccinelli, A.L., & Rastrelli, L. (2018). Response surface methodology to optimize supercritical carbon dioxide/co-solvent extraction of brown onion skin by-product as source of nutraceutical compounds. Food Chemistry, 269, 485-491. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Methanesulfinylsulfanyl)methane
Reactant of Route 2
(Methanesulfinylsulfanyl)methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.